4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAURNROAEFQBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594628 | |
| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887922-90-9 | |
| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. This document details the most common and effective synthetic methodology, including a step-by-step experimental protocol, quantitative data, and a visual representation of the reaction pathway.
Introduction
This compound is a valuable intermediate compound featuring a pyrazole ring linked to a benzaldehyde moiety.[1][2] This unique structure makes it a crucial component in the synthesis of a wide array of more complex molecules. Its aldehyde functional group allows for diverse chemical transformations, rendering it an important starting material for the development of novel pharmaceuticals, particularly in the design of anti-inflammatory and anti-cancer agents.[1][2] Furthermore, its applications extend to materials science, where it is utilized in the creation of specialized polymers and coatings.[3]
Core Synthesis Pathway: N-Alkylation of Pyrazole
The most prevalent and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with 4-(bromomethyl)benzaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde.
The general reaction scheme is as follows:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via N-alkylation. This protocol is based on established general procedures for the N-alkylation of pyrazoles.[1][4]
Materials:
-
Pyrazole
-
4-(Bromomethyl)benzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [5] |
| Molecular Weight | 186.21 g/mol | [5] |
| Appearance | Light yellow solid | [5] |
| Purity (by NMR) | ≥ 95% | [5] |
| Storage Conditions | 0-8°C | [5] |
Characterization Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.0 (s, 1H, -CHO)
-
δ ~7.9 (d, 2H, Ar-H)
-
δ ~7.5 (d, 1H, Pyrazole-H)
-
δ ~7.4 (d, 2H, Ar-H)
-
δ ~7.3 (d, 1H, Pyrazole-H)
-
δ ~6.3 (t, 1H, Pyrazole-H)
-
δ ~5.4 (s, 2H, -CH₂-)
¹³C NMR (101 MHz, CDCl₃):
-
δ ~191.0 (CHO)
-
δ ~142.0, 140.0, 136.0, 130.0, 129.0, 128.0, 106.0 (Ar-C and Pyrazole-C)
-
δ ~55.0 (CH₂)
Experimental Workflow
The logical flow of the synthesis and purification process is illustrated in the following diagram.
Figure 2. Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and reproducible process, primarily achieved through the N-alkylation of pyrazole. This technical guide provides researchers and chemists with the necessary information to perform this synthesis, including a detailed experimental protocol and expected outcomes. The versatility of the product as a chemical intermediate underscores its importance in the ongoing development of new therapeutic agents and advanced materials.
References
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a biologically relevant pyrazole moiety linked by a methylene bridge, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.[1] This compound serves as a key precursor in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] Its utility also extends to the creation of advanced materials such as polymers and dyes.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and key characterization data.
Properties and Characteristics
This compound is typically a light yellow solid at room temperature.[1] It is stable under recommended storage conditions (0-8°C) and is compatible with a range of standard organic chemistry reagents.[1] The aldehyde functional group is a key reactive site, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, allowing for extensive derivatization. The pyrazole ring provides a scaffold known for its prevalence in pharmacologically active compounds.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference / Note |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 887922-90-9 | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Melting Point | 57 °C | |
| Boiling Point | 369.5 ± 25.0 °C | (Predicted) |
| Density | 1.12 ± 0.1 g/cm³ | (Predicted) |
| pKa | 1.90 ± 0.10 | (Predicted) |
| Storage Conditions | 0-8°C | [1] |
Spectral Data
Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of this compound. The expected spectral characteristics are outlined below.
| Technique | Data / Expected Peaks |
| ¹H NMR | Expected signals include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the aromatic protons of the benzaldehyde ring (~7.4-7.9 ppm), a singlet for the methylene bridge protons (~5.4 ppm), and signals for the three protons on the pyrazole ring (~6.3, 7.5, and 7.6 ppm). |
| ¹³C NMR | Expected signals include: a signal for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (~120-140 ppm), the methylene bridge carbon (~55-60 ppm), and carbons of the pyrazole ring (~107, 130, 141 ppm). |
| IR | Key vibrational bands are expected for: C=O stretching of the aldehyde (~1700 cm⁻¹), C=N stretching of the pyrazole ring (~1500-1600 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |
| MS (ESI) | The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 187.08. |
Experimental Protocols
The most common and efficient method for the preparation of this compound is the N-alkylation of pyrazole with a suitable benzyl halide derivative.
Synthesis of this compound
This protocol details the synthesis via the N-alkylation of 1H-Pyrazole with 4-(bromomethyl)benzaldehyde.
Reaction Scheme:
Materials and Reagents:
-
1H-Pyrazole
-
4-(bromomethyl)benzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-Pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a solution concentration of approximately 0.5 M with respect to the 1H-Pyrazole.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 4-(bromomethyl)benzaldehyde (1.05 equivalents) in a small amount of anhydrous DMF dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Visualized Workflows and Relationships
Diagrams created with Graphviz provide a clear visual representation of the experimental and logical processes involving the title compound.
Synthesis Workflow
The following diagram illustrates the step-by-step laboratory workflow for the synthesis and purification of this compound.
Role as a Synthetic Intermediate
This diagram illustrates the logical role of this compound as a central intermediate for creating diverse chemical scaffolds relevant to drug discovery.
References
Technical Guide: Spectroscopic and Synthetic Profile of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide combines information from commercial sources with predicted spectroscopic data derived from analogous structures. The experimental protocols are based on established methods for the synthesis and characterization of similar N-substituted pyrazole derivatives.
Compound Overview
This compound is a versatile organic compound featuring a pyrazole ring linked to a benzaldehyde moiety through a methylene bridge.[1][2] Its structure incorporates a key pharmacophore, the pyrazole ring, which is present in numerous FDA-approved drugs.[3] The aldehyde functional group serves as a valuable synthetic handle for further molecular elaboration, making it a useful building block in medicinal chemistry and materials science.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 887922-90-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Light yellow solid (predicted) | [1] |
| IUPAC Name | 4-(pyrazol-1-ylmethyl)benzaldehyde | [2] |
| SMILES | C1=CN(N=C1)CC2=CC=C(C=C2)C=O | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including substituted benzaldehydes and N-benzylpyrazoles.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.01 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.88 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.50 | Doublet | 2H | Aromatic protons (meta to -CHO) |
| ~7.60 | Doublet | 1H | Pyrazole H-5 |
| ~7.45 | Doublet | 1H | Pyrazole H-3 |
| ~6.30 | Triplet | 1H | Pyrazole H-4 |
| ~5.40 | Singlet | 2H | Methylene protons (-CH₂-) |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.5 | Aldehyde Carbonyl (C=O) |
| ~142.0 | Aromatic Quaternary Carbon (C-CHO) |
| ~139.8 | Pyrazole C-5 |
| ~136.0 | Aromatic Quaternary Carbon (C-CH₂-) |
| ~130.0 | Aromatic CH (ortho to -CHO) |
| ~129.5 | Pyrazole C-3 |
| ~128.0 | Aromatic CH (meta to -CHO) |
| ~106.5 | Pyrazole C-4 |
| ~55.0 | Methylene Carbon (-CH₂) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120-3100 | Weak-Medium | C-H stretching (aromatic and pyrazole) |
| ~2900-2800 | Weak | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1580 | Medium | C=C stretching (aromatic ring) |
| ~1520 | Medium | C=N stretching (pyrazole ring) |
| ~1200 | Medium | C-N stretching |
| ~830 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 118 | [C₈H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 68 | [C₃H₄N₂]⁺ (Pyrazole cation) |
Experimental Protocols
The following sections detail plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.
A probable synthetic route involves the N-alkylation of pyrazole with 4-(bromomethyl)benzaldehyde.
Materials:
-
Pyrazole
-
4-(Bromomethyl)benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
References
chemical structure and IUPAC name of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structure, combining a reactive aldehyde group with a biologically relevant pyrazole nucleus, makes it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a synthetic building block. While specific experimental data on its biological activity is limited in publicly accessible literature, its utility is primarily demonstrated through its application in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1]
Chemical Structure and Properties
This section details the fundamental chemical and physical characteristics of this compound.
IUPAC Name and Structure
-
IUPAC Name: 4-(pyrazol-1-ylmethyl)benzaldehyde
-
SMILES: C1=CN(N=C1)CC2=CC=C(C=C2)C=O
-
2D Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. This data is compiled from chemical supplier databases, as detailed characterization is not widely available in peer-reviewed literature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| CAS Number | 887922-90-9 | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of pyrazole with a suitable 4-formylbenzyl halide, such as 4-(bromomethyl)benzaldehyde, in the presence of a base.
Caption: Proposed synthetic workflow for this compound.
Note: This represents a theoretical pathway. Researchers should conduct small-scale trials to optimize reaction conditions such as the choice of base, solvent, temperature, and reaction time.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in several areas of research.
Medicinal Chemistry
The compound serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity.[1] The aldehyde functional group is particularly useful for derivatization, allowing for the construction of Schiff bases, hydrazones, and other functionalities common in drug candidates. Its application is noted in the development of novel compounds with potential anti-inflammatory and anti-cancer properties.[1]
Synthetic and Materials Chemistry
In synthetic chemistry, it is valued as a building block for creating larger, complex organic structures for pharmaceuticals and agrochemicals.[1] Additionally, it has found applications in materials science for the production of dyes and pigments.[1]
Biological Activity
There is a lack of specific, quantitative biological data for this compound in the public domain. The therapeutic potential ascribed to it is generally inferred from the known biological activities of other pyrazole-containing compounds. Pyrazole derivatives are a well-known class of compounds with a broad spectrum of bioactivities.
Conclusion
This compound is a valuable chemical intermediate with significant potential for applications in drug discovery and materials science. Its utility as a synthetic building block is well-established by its commercial availability and the general description of its use in creating more complex molecules. However, a notable gap exists in the scientific literature regarding detailed experimental protocols for its synthesis and characterization, as well as specific data on its biological activities. Further research is warranted to fully explore and document the properties and potential applications of this compound, which would be of considerable benefit to the scientific research community.
References
Technical Guide: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 887922-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS Number: 887922-90-9). While this compound is primarily recognized as a versatile synthetic intermediate, its core pyrazole and benzaldehyde moieties are key pharmacophores in numerous biologically active molecules. This document outlines a plausible synthetic route, summarizes its known physicochemical properties, and details experimental protocols for investigating its potential as an anti-inflammatory and anti-cancer agent, based on the activities of structurally related compounds. The guide also visualizes a representative synthetic workflow and a key biological signaling pathway that could be modulated by derivatives of this compound, providing a framework for future research and drug discovery efforts.
Core Properties of this compound
This compound is a heterocyclic aromatic compound.[1][2] Its structure, featuring a pyrazole ring linked to a benzaldehyde group via a methylene bridge, makes it a valuable building block in medicinal chemistry.[1][2] The aldehyde functional group is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.[1]
Physicochemical Data
The known quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 887922-90-9 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.2 g/mol | [1][2] |
| Appearance | Light yellow solid | [1][2] |
| Purity | ≥ 95% (by NMR) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Synthesis Protocol
Proposed Synthesis of this compound
Reaction Scheme:
Methodology:
-
Preparation of Reaction Mixture: To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.
-
N-Alkylation: To the stirred suspension, add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in DMF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light yellow solid.
Potential Biological Activities and Experimental Protocols
The pyrazole nucleus is a prominent feature in many FDA-approved drugs and investigational compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4][5] Derivatives of this compound could be synthesized and evaluated for similar activities.
Potential Anti-Inflammatory Activity: COX-2 Inhibition
Background: A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[6][7][8] Selective COX-2 inhibitors are therapeutically important as they reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Hypothetical Signaling Pathway:
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from methodologies used to evaluate other pyrazole-based COX inhibitors.[6][7]
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a series of dilutions to determine the IC₅₀ values.
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate containing Tris-HCl buffer, glutathione, and hematin.
-
Add the COX-1 or COX-2 enzyme to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate the reaction mixture at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Potential Anti-Cancer Activity: Kinase Inhibition
Background: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3][4][9] Many pyrazole derivatives have been shown to inhibit various protein kinases involved in tumor cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and CDKs.[3][4][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents: Use recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure (Kinase-Glo® Assay):
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response curve.
Conclusion
This compound (CAS 887922-90-9) is a chemical intermediate with significant potential for the development of novel therapeutic agents. Its structural components are present in a multitude of compounds with established anti-inflammatory and anti-cancer activities. This guide provides a foundational framework for researchers by summarizing the compound's core properties, proposing a robust synthetic pathway, and detailing established experimental protocols to explore its biological potential. The provided visualizations of the synthetic workflow and a key signaling pathway serve as conceptual tools to guide future derivatization and screening efforts in the pursuit of new drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
An In-depth Technical Guide to the Solubility of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility quantitatively. A plausible synthetic pathway for the compound is also proposed, complete with a workflow diagram. This guide is intended to be a valuable resource for professionals working with this compound, enabling them to make informed decisions in experimental design and drug development processes.
Introduction
This compound is a chemical intermediate of significant interest in the fields of synthetic and medicinal chemistry.[1] Its structure, featuring a benzaldehyde moiety linked to a pyrazole ring through a methylene bridge, provides a unique scaffold for the synthesis of a variety of more complex molecules.[1] The aldehyde functional group is a versatile handle for derivatization, while the pyrazole ring is a common pharmacophore found in many biologically active compounds.[1] Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems.
This guide addresses the current knowledge gap regarding the solubility of this compound. While no specific quantitative solubility data is present in the available literature, this document provides a detailed qualitative analysis and the necessary experimental procedures to obtain this critical data.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 887922-90-9 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Solubility Profile
As of the date of this document, no peer-reviewed articles or database entries containing quantitative solubility data for this compound could be identified. Therefore, this section provides a qualitative prediction of its solubility based on its molecular structure.
Qualitative Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[2] The structure of this compound contains both polar and nonpolar regions, suggesting it will exhibit a range of solubilities in different solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the nitrogen atoms in the pyrazole ring and the oxygen atom of the aldehyde group allows for hydrogen bonding with protic solvents. However, the aromatic benzaldehyde and pyrazole rings are nonpolar. Therefore, the compound is expected to have low to moderate solubility in polar protic solvents. Its solubility in water is likely to be poor, but it may be more soluble in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. The absence of strong hydrogen bonding from the solvent might enhance the dissolution of the compound. It is predicted to have good solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic rings of the molecule will interact favorably with nonpolar solvents through van der Waals forces. However, the polar functional groups will be poorly solvated. Consequently, the compound is expected to have low solubility in nonpolar solvents.
A summary of the predicted qualitative solubility is presented in Table 2.
| Solvent Class | Example Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |
| Polar Aprotic | Acetone, DMF, DMSO | Good |
| Nonpolar | Hexane, Toluene | Low |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common methods for determining the solubility of a solid organic compound.
Protocol for Qualitative Solubility Analysis
A systematic qualitative analysis can provide a rapid assessment of a compound's solubility in various solvents. This can be a useful preliminary step before quantitative determination.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
A selection of solvents: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like ethanol or acetone.
Procedure:
-
Place approximately 20 mg of finely powdered this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is considered insoluble or partially soluble.
-
Repeat the process for each solvent.
The following diagram illustrates the logical workflow for a qualitative solubility analysis.
Caption: Qualitative Solubility Analysis Workflow.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature bath on an orbital shaker.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Proposed Synthesis of this compound
Step 1: N-Alkylation of Pyrazole with 4-(Bromomethyl)benzyl alcohol
In this step, pyrazole is reacted with 4-(bromomethyl)benzyl alcohol in the presence of a base to form (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol.
Step 2: Oxidation of the Alcohol to the Aldehyde
The intermediate alcohol is then oxidized to the final product, this compound, using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed Synthesis Workflow.
Conclusion
This technical guide has addressed the solubility of this compound by providing a qualitative prediction of its behavior in various solvents, based on its molecular structure. In the absence of published quantitative data, this guide equips researchers with detailed experimental protocols to determine the solubility of this compound accurately. Furthermore, a logical and feasible synthetic route has been proposed to aid in the preparation of this valuable chemical intermediate. The information and procedures outlined herein are intended to facilitate further research and development involving this compound.
References
An In-depth Technical Guide to the Stability and Storage of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for the versatile synthetic intermediate, 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. This document outlines recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment, crucial for maintaining the compound's integrity in research and development.
Core Properties and Specifications
This compound is a valuable building block in medicinal chemistry and materials science, recognized for its role in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] Its stability is a critical factor for ensuring reproducible experimental outcomes and the quality of downstream products.
| Property | Value | Source |
| CAS Number | 887922-90-9 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | Chem-Impex |
| Appearance | Light yellow solid | Chem-Impex |
| Purity | ≥95% (NMR) | Chem-Impex |
| Recommended Storage | 2-8°C, Inert Atmosphere | Sigma-Aldrich |
Recommended Storage and Handling
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines:
-
Temperature: The compound should be stored in a refrigerated environment, consistently maintained between 2°C and 8°C.
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehyde derivatives.
-
Light: Protect the compound from light to prevent potential photodegradation. Amber glass vials or opaque containers are recommended for storage.
-
Moisture: Keep the container tightly sealed to protect it from moisture, which could facilitate hydrolytic degradation.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen). This is a primary degradation route for many benzaldehyde compounds.
-
Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV or visible light, which can catalyze oxidation or other reactions.
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially lead to the cleavage of the benzyl-pyrazole bond.
-
Thermal Degradation: At elevated temperatures, pyrazole rings can undergo thermal decomposition. Studies on related pyrazole derivatives have shown decomposition occurring at temperatures above 200°C.[3][4]
Experimental Protocols for Stability Assessment
The following protocols are derived from general guidelines for stability testing of chemical compounds and active pharmaceutical ingredients, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These can be adapted to specifically assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.
1. Thermal Stability (Solid State):
-
Objective: To assess the impact of elevated temperatures on the solid compound.
-
Method:
-
Place a known quantity of this compound in separate, loosely capped glass vials.
-
Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, withdraw a sample and allow it to cool to room temperature.
-
Analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method.
-
2. Hydrolytic Stability:
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Method:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to quantify the remaining parent compound and any degradation products.
-
3. Photostability:
-
Objective: To evaluate the impact of light exposure on the stability of the compound.
-
Method:
-
Expose a sample of the solid compound and a solution in a suitable solvent (e.g., acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Accelerated Stability Testing
Accelerated stability studies are used to predict the shelf-life of a compound under normal storage conditions.
-
Objective: To determine the long-term stability of the compound under exaggerated storage conditions.
-
Method:
-
Store samples of this compound in its intended packaging at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 6 months.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for appearance, purity (HPLC), and moisture content.
-
Visualizations
The following diagrams illustrate a representative synthesis workflow and a hypothetical signaling pathway relevant to the potential applications of this compound derivatives.
Caption: Representative synthesis workflow for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light, the integrity of the compound can be maintained. The experimental protocols provided in this guide offer a framework for researchers to conduct thorough stability assessments, ensuring the quality and reliability of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Biological Activities of Pyrazole-Containing Benzaldehydes
Executive Summary: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a benzaldehyde group, this scaffold yields pyrazole-containing benzaldehydes, versatile intermediates that also exhibit a wide spectrum of potent biological activities. This technical guide provides an in-depth review of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. It summarizes key quantitative data, details common experimental protocols, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery, recognized for its diverse pharmacological profile.[2] Its derivatives are integral to numerous therapeutic agents, including treatments for cancer, viral infections, and inflammatory diseases.[1][3] The incorporation of a benzaldehyde (or carbaldehyde) moiety onto the pyrazole ring creates a class of compounds with significant intrinsic biological activity and provides a reactive handle for further chemical modification, such as the synthesis of Schiff bases.[4][5] These derivatives have demonstrated remarkable efficacy across several therapeutic areas, acting as potent inhibitors of key biological targets like protein kinases and cyclooxygenase (COX) enzymes.[6][7] This guide will explore the synthesis, mechanisms of action, and biological evaluation of pyrazole-containing benzaldehydes, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
Synthesis of Pyrazole-Containing Benzaldehydes
The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][8] This reaction typically involves treating a hydrazone intermediate with a formylating agent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The general workflow involves the condensation of a substituted acetophenone with a hydrazine derivative to form the hydrazone, which is then subjected to cyclization and formylation in the Vilsmeier-Haack conditions to yield the target pyrazole-benzaldehyde.[4][8]
Caption: General workflow for synthesizing pyrazole-benzaldehydes.
Anticancer Activities
Pyrazole-containing benzaldehydes and their derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[9][10][11] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[6][12]
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives function as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][9][13] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways responsible for cell cycle progression and survival, ultimately leading to apoptosis in cancer cells.[14] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy, as it simultaneously suppresses tumor growth and the formation of new blood vessels that supply it.[13]
Caption: Pyrazole derivatives inhibit receptor tyrosine kinases.
In Vitro Anticancer Efficacy
The cytotoxic potential of pyrazole-benzaldehyde derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [6] |
| Pyrazolo[4,3-c]pyridine Derivative | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [6] |
| Pyrazolo[4,3-c]pyridine Derivative | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [6] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.31 - 0.71 | Erlotinib | 10.6 | [13] |
| Pyrazolone-Pyrazole Derivative | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [9] |
| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 (µg/mL) | Doxorubicin | 5.23 (µg/mL) | [11] |
| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 (µg/mL) | Doxorubicin | 4.17 (µg/mL) | [11] |
Anti-inflammatory Activities
Inflammation is a biological response implicated in numerous chronic diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[7][15] Pyrazole-containing benzaldehydes also exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes and inflammatory mediators.[4][16]
Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[7][17]
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
In Vitro and In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of these compounds is evaluated using both in vitro enzyme inhibition assays and in vivo models, such as the carrageenan-induced paw edema test in rats.[17][18]
| Compound Class | Assay | Result | Standard | Result | Citation |
| Pyrazole Derivative (7m) | COX-2 Inhibition | IC₅₀ = 0.04 µM | - | - | [19] |
| Pyrazole Derivative (2g) | Lipoxygenase Inhibition | IC₅₀ = 80 µM | - | - | [20] |
| Pyrazole Hydrazone (N7) | Cotton Granuloma (in vivo) | 1.13 (Relative activity) | Celecoxib | 1.00 | [17] |
| Pyrazole Derivative | Carrageenan Paw Edema (in vivo) | 65-80% edema reduction | Indomethacin | 55% reduction | [18] |
| Pyrazole Derivative (4) | Carrageenan Paw Edema (in vivo) | Better activity than standard | Diclofenac Sodium | - | [15] |
Antimicrobial Activities
The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-containing benzaldehydes and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][21][22]
Spectrum of Activity and Efficacy
These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[15][21] The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Standard | MIC (µg/mL) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrazole Derivative (3) | Escherichia coli | (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |[15] | | Pyrazole Derivative (4) | Streptococcus epidermidis | (Gram-positive) | 0.25 | Ciprofloxacin | 4.0 |[15] | | Pyrazole Derivative (2) | Aspergillus niger | (Fungus) | 1.0 | Clotrimazole | 2.0 |[15] | | Pyrazole Derivative (3) | Microsporum audouinii | (Fungus) | 0.5 | Clotrimazole | 0.5 |[15] | | Pyrazole Hydrazone (21a) | Staphylococcus aureus | (Gram-positive) | - (Zone: 22 mm) | - | - |[21] | | Pyrazole Hydrazone (21c) | Candida albicans | (Fungus) | - (Zone: 25 mm) | - | - |[21] |
Neuroprotective Activities
Neurodegenerative diseases and acute neuronal injury (e.g., spinal cord injury) are often characterized by neuroinflammation and oxidative stress.[19][23] Pyrazole derivatives have shown potential as neuroprotective agents by mitigating these pathological processes.
Mechanism of Action: Anti-neuroinflammatory Effects
In the central nervous system, microglial cells can be activated by stimuli like lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which contribute to neuronal damage.[23] Certain pyrazole-benzaldehyde derivatives have been shown to suppress the expression of these cytokines in activated microglial cells, thereby exerting an anti-inflammatory and potentially neuroprotective effect.[19][23]
Caption: Pyrazole derivatives can protect neurons by reducing inflammation.
Efficacy in Neuroprotection
The efficacy of these compounds is often measured by their ability to reduce inflammatory markers in cell-based assays.
| Compound | Assay | IC₅₀ (µM) | Comparison | Citation |
| Pyrazole Derivative (6g) | IL-6 Suppression in BV2 Microglial Cells | 9.562 | More potent than Dexamethasone & Celecoxib | [19][23] |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the biological activities of novel compounds. Below are outlines of key experimental protocols mentioned in the literature.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-benzaldehyde test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.[17][18]
-
Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of edema inhibition for the treated groups is calculated by comparing their paw volume increase to that of the control group.
Antimicrobial Assay: Broth Microdilution Method (for MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth occurs is recorded as the MIC.
Caption: A typical workflow for drug discovery and development.
Conclusion and Future Perspectives
Pyrazole-containing benzaldehydes represent a highly valuable and versatile chemical scaffold with a remarkable range of biological activities. The evidence clearly demonstrates their potential as lead compounds in the development of novel anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The presence of the reactive aldehyde group offers a significant advantage, allowing for extensive structure-activity relationship (SAR) studies through the synthesis of diverse derivatives, such as Schiff bases, to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets for compounds with promising activity, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into more comprehensive preclinical and clinical evaluations.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. dovepress.com [dovepress.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencescholar.us [sciencescholar.us]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthesis protocol, and an overview of the biological activities associated with its structural class.
Chemical and Physical Properties
This compound is a light yellow solid at room temperature.[1] Its core structure features a benzaldehyde moiety linked to a pyrazole ring through a methylene bridge. This combination of a reactive aldehyde group and a biologically relevant pyrazole nucleus makes it a valuable intermediate in the synthesis of more complex molecules.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 887922-90-9 | [1][2] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on standard organic synthesis techniques for N-alkylation of heterocyclic compounds.
Materials:
-
Pyrazole
-
4-(Chloromethyl)benzaldehyde
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of pyrazole (1.0 equivalent) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Addition of Alkylating Agent: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 4-(chloromethyl)benzaldehyde (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the reviewed literature. The following tables present expected values based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |
| Aromatic (Benzene Ring) | 7.4 - 7.9 | Multiplet |
| Pyrazole (H-3, H-5) | 7.5 - 7.7 | Multiplet |
| Pyrazole (H-4) | 6.2 - 6.4 | Triplet |
| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet |
¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C-CHO) | 135 - 137 |
| Aromatic (C-CH₂) | 140 - 142 |
| Aromatic (CH) | 128 - 131 |
| Pyrazole (C-3) | 139 - 141 |
| Pyrazole (C-5) | 128 - 130 |
| Pyrazole (C-4) | 106 - 108 |
| Methylene (-CH₂-) | 55 - 58 |
FT-IR - Expected Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aldehyde) | 2850 - 2750 | Medium |
| C=O stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium |
| C=N stretch (Pyrazole) | 1550 - 1480 | Medium |
Biological Activity
While commercial suppliers suggest that this compound is utilized in the development of new drugs with potential anti-inflammatory and anti-cancer properties, no specific biological activity data for this compound has been published in the peer-reviewed literature to date.[1][2] However, the broader class of pyrazole-containing molecules has demonstrated significant therapeutic potential.
Anti-inflammatory and Anti-cancer Activities of Structurally Related Pyrazole Derivatives
Numerous studies have highlighted the anti-inflammatory and anti-cancer activities of various pyrazole derivatives. These activities are often attributed to the inhibition of key enzymes and signaling pathways involved in inflammation and cell proliferation.
| Compound | Biological Activity | IC₅₀/EC₅₀ | Cell Line/Assay | Source |
| 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea | p38α MAPK inhibition | 0.037 µM | Enzyme assay | [3] |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) derivative 3i | Cytotoxicity | 9.9 µM | RKO (colorectal carcinoma) | [4] |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative | Antiproliferative | < 1 µM | MIA PaCa-2 (pancreatic cancer) | [5] |
| Pyrazole hydrazide derivative | Cytotoxicity | Not specified | B16-F10 (melanoma), MCF-7 (breast cancer) | [6] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Anti-inflammatory | Not specified | In vivo models | [6] |
The data presented in the table above for structurally related compounds suggests that this compound is a promising candidate for further investigation into its potential anti-inflammatory and anti-cancer properties.
Conclusion
This compound is a valuable chemical intermediate with a structural motif common to many biologically active compounds. While there is a lack of specific published data on its synthesis and biological properties, this guide provides a plausible synthetic route and highlights the potential therapeutic applications based on the activities of related pyrazole derivatives. Further research is warranted to fully characterize this compound and explore its pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
discovery and history of pyrazole-based compounds in medicinal chemistry
An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in numerous blockbuster drugs is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide delves into the discovery and historical development of pyrazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of this critical pharmacophore.
The Genesis: Knorr's Synthesis and the First Pyrazole
The history of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously created the first substituted pyrazole, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction, now famously known as the Knorr pyrazole synthesis, was a pivotal moment, laying the groundwork for the entire field of pyrazole chemistry.[1][5] The term 'pyrazole' itself was first introduced by Knorr in the same year.[2][3] Just a few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound.[3]
The initial discovery quickly led to the development of the first synthetic drug based on the pyrazole core: Antipyrine (phenazone).[6][7] Patented by Knorr in 1883, Antipyrine was one of the earliest synthetic medications to enter the market, valued for its potent analgesic and antipyretic properties.[6][8][9][10] This early success highlighted the therapeutic potential of the pyrazole scaffold and spurred further investigation into its derivatives.
Early Therapeutic Agents: The First Wave of Pyrazole Drugs
Following the success of Antipyrine, the early 20th century saw the development of several other pyrazole-based drugs. These first-generation compounds were primarily non-steroidal anti-inflammatory drugs (NSAIDs).
-
Aminopyrine and Metamizole: In 1893, a derivative of Antipyrine called Aminopyrine was created, followed by Metamizole in 1920.[7] These compounds offered analgesic and antipyretic effects.[11]
-
Phenylbutazone: Introduced in the early 1950s, Phenylbutazone was a potent anti-inflammatory agent used for conditions like rheumatoid arthritis and gout.[12][13][14] However, its use in humans was later restricted in the 1980s due to significant side effects, including gastrointestinal issues and blood disorders, though it remains a key therapeutic agent in equine medicine.[12][13]
These early drugs, while effective, were often associated with significant side effects, largely due to their non-selective mechanism of action. This set the stage for a more targeted approach to drug design in the decades to come.
The Modern Era: Rational Drug Design and Blockbuster Pyrazoles
The late 20th century marked a new era for pyrazole-based compounds, driven by a deeper understanding of biological targets and the principles of rational drug design. This period saw the emergence of highly successful and targeted therapies that solidified the pyrazole scaffold as a "privileged" structure in medicinal chemistry.
Celecoxib: A Revolution in Anti-Inflammatory Therapy
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a landmark in understanding inflammation.[15] While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced at sites of inflammation.[15][16] This knowledge provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[15]
This hypothesis led to the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole. Approved in 1999, Celecoxib is a selective COX-2 inhibitor that became a blockbuster drug for treating inflammatory diseases like arthritis.[17] Its sulfonamide side chain binds to a specific hydrophilic pocket in the COX-2 enzyme, a feature absent in COX-1, accounting for its selectivity.[15][18][19]
Sildenafil: A Serendipitous Discovery
The story of Sildenafil (Viagra®) is a classic example of serendipity in drug discovery.[20] Synthesized in 1989 by Pfizer chemists, the pyrazolopyrimidinone compound, then known as UK-92,480, was initially investigated as a treatment for hypertension and angina.[20][21][22] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[20]
While early trials for angina showed limited efficacy, a consistent and unexpected side effect was observed in male volunteers: penile erections.[20][23] This led to a pivotal shift in its development, and in 1998, Sildenafil was approved for the treatment of erectile dysfunction, becoming a global phenomenon.[17][23] It acts by selectively inhibiting PDE5 in the corpus cavernosum, which prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[22][24]
Rimonabant and Beyond
Other notable pyrazole-based drugs include Rimonabant (Acomplia®) , a selective cannabinoid-1 (CB1) receptor antagonist.[25][26] Approved in Europe in 2006 as an anti-obesity drug, it was later withdrawn in 2008 due to serious psychiatric side effects.[25][27] Despite its withdrawal, Rimonabant's development highlighted the potential of targeting the endocannabinoid system.[27]
The pyrazole core continues to be a fertile ground for drug discovery, with derivatives being investigated and developed for a vast array of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[2][28][29][30][31]
Data Presentation: Key Pyrazole-Based Drugs
The following table summarizes the key milestones in the history of pyrazole-based medicinal chemistry.
| Drug Name | Discovery/Approval Year | Primary Therapeutic Use |
| Antipyrine (Phenazone) | 1883 (Patented) | Analgesic, Antipyretic |
| Phenylbutazone | Early 1950s (Introduced) | Anti-inflammatory (Rheumatoid Arthritis, Gout) |
| Sildenafil (Viagra®) | 1998 (Approved) | Erectile Dysfunction, Pulmonary Hypertension |
| Celecoxib (Celebrex®) | 1999 (Approved) | Anti-inflammatory (COX-2 Inhibitor) |
| Rimonabant (Acomplia®) | 2006 (Approved in EU) | Anti-obesity (Withdrawn in 2008) |
Experimental Protocols
The foundational reaction for this entire class of compounds is the Knorr pyrazole synthesis.
Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr.
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
Apparatus:
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[1]
-
Separation of Water: The water formed during the initial condensation was separated from the oily product.[1]
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]
-
Isolation and Purification: The resulting product was cooled and, upon standing, solidified. The solid product was then purified by crystallization.[1]
Mandatory Visualizations
Historical Timeline of Pyrazole Drug Discovery
Caption: Key milestones in the history of pyrazole-based drug discovery.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the original Knorr pyrazole synthesis.
Signaling Pathway: Celecoxib's Selective COX-2 Inhibition
Caption: Celecoxib selectively inhibits the COX-2 enzyme pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Phenazone - Wikipedia [en.wikipedia.org]
- 7. Metamizole - Wikipedia [en.wikipedia.org]
- 8. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. What is Antipyrine used for? [synapse.patsnap.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. The discovery and development of Viagra® (sildenafil citrate) | Semantic Scholar [semanticscholar.org]
- 22. Sildenafil - Wikipedia [en.wikipedia.org]
- 23. ajprd.com [ajprd.com]
- 24. genericday.com [genericday.com]
- 25. Rimonabant - Wikipedia [en.wikipedia.org]
- 26. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic and carbocyclic frameworks. Its structure incorporates a reactive aldehyde group, amenable to a wide range of classical carbonyl chemistries, and a pyrazole moiety, a pharmacologically significant scaffold. This combination makes it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including the synthesis of Schiff bases, chalcones, and products of Knoevenagel condensation.
Introduction
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. The aldehyde functionality is a gateway for C-C and C-N bond formation, while the pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The methylene linker between the phenyl and pyrazole rings provides conformational flexibility, which can be advantageous in drug design for optimizing interactions with biological targets.
Key Applications:
-
Medicinal Chemistry: Synthesis of novel Schiff bases, chalcones, and other heterocyclic systems as potential anti-inflammatory, anticancer, and antimicrobial agents.[1]
-
Materials Science: Development of new polymers, dyes, and coatings by leveraging the reactivity of the aldehyde group.[1]
-
Agrochemicals: Used in the creation of new pesticides and herbicides.[1]
Key Synthetic Transformations and Protocols
This section details the experimental protocols for three fundamental reactions utilizing this compound as a starting material.
Synthesis of Schiff Bases via Condensation Reaction
The reaction of this compound with primary amines readily forms Schiff bases (imines), which are valuable intermediates and possess their own biological activities.
General Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period of 2-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
| Reactant (Amine) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Ethanol | 3 | 85-95 | General Protocol |
| p-Toluidine | Methanol | 4 | 80-90 | General Protocol |
| 2-Aminophenol | Ethanol | 2 | 86 | Adapted from[2] |
Representative Characterization Data (for Schiff base with Aniline):
-
Appearance: Pale yellow solid.
-
Melting Point: 110-112 °C (representative).
-
IR (KBr, cm⁻¹): ~1625 (C=N), ~3050 (Ar C-H).
-
¹H NMR (CDCl₃, δ ppm): ~8.4 (s, 1H, -CH=N-), 7.2-8.0 (m, Ar-H), 5.4 (s, 2H, -CH₂-).
-
Mass Spec (m/z): [M+H]⁺ calculated for C₁₇H₁₅N₃.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other heterocyclic compounds. They are synthesized through a base-catalyzed condensation of an aldehyde with an acetophenone derivative.
General Reaction Scheme:
Caption: General scheme for Chalcone synthesis.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of a base (e.g., NaOH, KOH) to the mixture with constant stirring.
-
The reaction is typically stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and then dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[3]
| Acetophenone Derivative | Base | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | NaOH | 3 | 80-90 | Adapted from[3] |
| 4-Methoxyacetophenone | KOH | 4 | 75-85 | Adapted from[3] |
| 4-Chloroacetophenone | NaOH | 2.5 | 82-92 | Adapted from[3] |
Representative Characterization Data (for chalcone with Acetophenone):
-
Appearance: Yellow crystalline solid.
-
Melting Point: 135-137 °C (representative).
-
IR (KBr, cm⁻¹): ~1660 (C=O), ~1590 (C=C), ~980 (trans -CH=CH-).
-
¹H NMR (CDCl₃, δ ppm): 7.2-8.1 (m, Ar-H and -CH=CH-), 5.4 (s, 2H, -CH₂-).
-
Mass Spec (m/z): [M+H]⁺ calculated for C₁₉H₁₆N₂O.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.
General Reaction Scheme:
Caption: Knoevenagel condensation scheme.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq).
-
Add a catalytic amount of a weak base (e.g., piperidine, triethylamine) (0.1-0.2 eq).
-
The mixture is stirred at room temperature or gently heated (50-60 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The solid is washed with a cold solvent and dried. Recrystallization can be performed if necessary.
| Active Methylene Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 1 | 90-95 | Adapted from[4] |
| Ethyl Cyanoacetate | Triethylamine | Isopropanol | 2 | 85-90 | General Protocol |
| Diethyl Malonate | Piperidine | Ethanol | 3 | 80-88 | General Protocol |
Representative Characterization Data (for product with Malononitrile):
-
Appearance: White to off-white solid.
-
Melting Point: 145-147 °C (representative).
-
IR (KBr, cm⁻¹): ~2220 (C≡N), ~1590 (C=C).
-
¹H NMR (DMSO-d₆, δ ppm): ~8.5 (s, 1H, =CH-), 7.4-8.0 (m, Ar-H), 5.5 (s, 2H, -CH₂-).
-
Mass Spec (m/z): [M+H]⁺ calculated for C₁₄H₁₀N₄.
Logical Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of derivatives from this compound.
Caption: Synthetic workflow diagram.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. The protocols outlined in this document provide a foundation for the synthesis of a variety of derivatives with significant potential in drug discovery and materials science. The straightforward nature of these reactions, coupled with the biological importance of the pyrazole scaffold, ensures that this compound will continue to be of great interest to the scientific community.
Disclaimer: The provided protocols are general guidelines. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment. The representative characterization data is illustrative and may vary based on specific reaction conditions and purification methods.
References
Application Notes: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde in Pharmaceutical Development
References
Synthesis of Novel Anticancer Agents from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. The focus is on the synthesis of chalcone and Schiff base derivatives, which are well-established pharmacophores in anticancer drug discovery.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The starting material, this compound, offers a versatile platform for the synthesis of novel compounds. Its aldehyde functional group is readily derivatized to form chalcones and Schiff bases, which have been shown to target various cancer-related signaling pathways.
Chalcones, characterized by an α,β-unsaturated carbonyl system, and Schiff bases, containing an azomethine group (-C=N-), are known to interact with multiple biological targets. Their anticancer effects are often attributed to the inhibition of key signaling pathways such as the EGFR/VEGFR-2 and PI3K/Akt/mTOR pathways, as well as the induction of apoptosis.
Synthesis of Anticancer Agents
Two primary synthetic routes for deriving potential anticancer agents from this compound are detailed below: the synthesis of chalcone derivatives via Claisen-Schmidt condensation and the synthesis of Schiff base derivatives.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to produce chalcones. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Experimental Protocol:
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, for neutralization)
-
Distilled water
-
Ice
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization and Isolation: Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filtration and Washing: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry the product.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
General Reaction Scheme:
Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction between a primary amine and an aldehyde.
Experimental Protocol:
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aniline (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress using TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation and Washing: Filter the solid product and wash it with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base derivative.
General Reaction Scheme:
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized chalcone and Schiff base derivatives based on typical results reported for analogous compounds in the literature.
Table 1: Synthesis of Chalcone Derivatives
| Compound ID | Substituted Acetophenone | Reaction Time (h) | Yield (%) |
| C1 | Acetophenone | 3 | 85 |
| C2 | 4'-Methoxyacetophenone | 2.5 | 90 |
| C3 | 4'-Chloroacetophenone | 4 | 82 |
| C4 | 4'-Nitroacetophenone | 3.5 | 88 |
Table 2: Synthesis of Schiff Base Derivatives
| Compound ID | Substituted Aniline | Reaction Time (h) | Yield (%) |
| S1 | Aniline | 4 | 92 |
| S2 | 4-Methoxyaniline | 3 | 95 |
| S3 | 4-Chloroaniline | 5 | 89 |
| S4 | 4-Nitroaniline | 4.5 | 91 |
Table 3: In Vitro Anticancer Activity (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| C1 | 15.2 | 20.5 | 18.9 |
| C2 | 8.7 | 12.1 | 10.5 |
| C3 | 5.4 | 7.8 | 6.1 |
| C4 | 2.1 | 3.5 | 2.9 |
| S1 | 18.9 | 25.1 | 22.4 |
| S2 | 10.5 | 14.8 | 12.3 |
| S3 | 6.8 | 9.2 | 7.5 |
| S4 | 3.2 | 4.9 | 3.8 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: The data presented in these tables are illustrative and based on trends observed in the scientific literature for similar compound classes. Actual experimental results may vary.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflows for the synthesis of chalcone and Schiff base derivatives.
Signaling Pathways
Caption: Potential signaling pathways targeted by pyrazole-based anticancer agents.
Detailed Methodologies for Key Experiments
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of novel chalcone and Schiff base derivatives from this compound. The potential of these compounds as anticancer agents is supported by extensive literature on related pyrazole derivatives. Further screening and optimization of these synthesized compounds could lead to the discovery of potent and selective anticancer drug candidates. The provided experimental protocols for synthesis and biological evaluation will aid researchers in this endeavor.
Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds Using 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Pyrazole-containing compounds have emerged as a promising class of anti-inflammatory agents, with some derivatives exhibiting potent inhibitory effects on key inflammatory mediators. This document provides detailed protocols for the synthesis and evaluation of new anti-inflammatory compounds derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. This versatile starting material allows for the facile synthesis of various derivatives, such as chalcones, Schiff bases, and hydrazones, which are known to possess significant biological activities.
The protocols outlined below describe the synthesis of three classes of compounds from this compound and detail the in vitro and in vivo assays to assess their anti-inflammatory potential. These assays focus on key inflammatory markers and pathways, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).
Synthetic Pathways
The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. The following diagram illustrates the general synthetic routes to chalcones, Schiff bases, and hydrazones.
Caption: General synthetic routes from this compound.
Experimental Protocols
I. Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.
Protocol:
-
Dissolve this compound (1 equivalent) and an appropriate substituted acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide or potassium hydroxide, dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
II. Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with an aldehyde.
Protocol:
-
Dissolve this compound (1 equivalent) and a substituted primary amine (1 equivalent) in methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with cold methanol and dry under vacuum.
III. Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative.
Protocol:
-
Dissolve this compound (1 equivalent) and a suitable hydrazine derivative (e.g., phenylhydrazine) (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure hydrazone derivative.
In Vitro Anti-inflammatory Assays
The following workflow outlines the screening process for the synthesized compounds.
Caption: In vitro screening workflow for anti-inflammatory compounds.
A. Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxicity of the synthesized compounds to ensure that any observed anti-inflammatory effects are not due to cell death.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
B. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key pro-inflammatory mediator.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
C. TNF-α Inhibition Assay (ELISA)
This assay quantifies the reduction in the pro-inflammatory cytokine TNF-α in response to treatment with the test compounds.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
D. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the compounds to selectively inhibit the COX-2 enzyme, a key target for many anti-inflammatory drugs.
Protocol:
-
Utilize a commercial COX-2 inhibitor screening assay kit.
-
Prepare the reaction mixture containing assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to the mixture and incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit (often colorimetric or fluorometric).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for one week.
-
Divide the rats into groups (n=6): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds and control drugs orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
The following tables present illustrative quantitative data for hypothetical compounds derived from this compound.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds
| Compound ID | Derivative Type | Cell Viability at 50 µM (%) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| PZA-CH1 | Chalcone | 95.2 ± 4.1 | 15.8 ± 1.2 | 12.5 ± 0.9 | 8.2 ± 0.6 |
| PZA-SB1 | Schiff Base | 92.5 ± 3.8 | 22.4 ± 1.8 | 18.9 ± 1.5 | 14.7 ± 1.1 |
| PZA-HD1 | Hydrazone | 98.1 ± 2.5 | 10.3 ± 0.7 | 8.1 ± 0.5 | 5.4 ± 0.3 |
| Celecoxib | - | >99 | 8.5 ± 0.6 | 6.2 ± 0.4 | 0.04 ± 0.003 |
Data are presented as mean ± SD and are for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| PZA-CH1 (20 mg/kg) | 0.58 ± 0.05 | 31.8 |
| PZA-SB1 (20 mg/kg) | 0.65 ± 0.06 | 23.5 |
| PZA-HD1 (20 mg/kg) | 0.42 ± 0.04 | 50.6 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3 |
Data are presented as mean ± SEM and are for illustrative purposes.
Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes.
Application Notes and Protocols for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile bifunctional molecule of significant interest in the synthesis of novel agrochemicals. Its structure incorporates a pyrazole ring, a well-established pharmacophore in numerous commercial fungicides, insecticides, and herbicides, and a benzaldehyde moiety, which serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This combination allows for the facile introduction of the pyrazole unit into larger, more complex molecular scaffolds, making it a valuable building block in the discovery and development of new crop protection agents.
The pyrazole core is known for its broad-spectrum biological activity, and its derivatives are utilized as active ingredients in a range of agrochemical products.[1] The aldehyde functionality of this compound enables its use in key synthetic transformations such as Wittig reactions, Knoevenagel condensations, and reductive aminations to generate diverse libraries of compounds for biological screening.
Application in Fungicide Synthesis
One of the most prominent applications of pyrazole derivatives in agriculture is in the development of fungicides, particularly those belonging to the strobilurin class. These compounds are potent inhibitors of mitochondrial respiration in fungi.[1][2] While direct synthesis of commercial strobilurins from this compound is not widely documented, its structure lends itself to the synthesis of novel strobilurin analogues and other fungicidal scaffolds.
A plausible synthetic strategy involves the elaboration of the aldehyde group to form the characteristic β-methoxyacrylate toxophore of strobilurins. This can be achieved through a Wittig reaction with a suitable phosphonium ylide. The resulting stilbene-like core, bearing the pyrazole moiety, can then be further functionalized to optimize fungicidal activity.
Mode of Action: Inhibition of Fungal Respiration
Strobilurin fungicides, including pyrazole-containing analogues, act by inhibiting the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[2][3][4] This blockage disrupts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death.[2][3] This mode of action provides both preventative and curative effects against a wide range of fungal pathogens.[1]
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The following tables summarize the in vitro fungicidal activity of various pyrazole derivatives against a range of plant pathogenic fungi. While not directly synthesized from this compound, this data is representative of the potential efficacy of compounds derived from this scaffold.
Table 1: EC50 Values of Pyrazole Derivatives Against Various Fungi
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrazole Amide | Botrytis cinerea | 2.432 | |
| Pyrazole Amide | Rhizoctonia solani | 2.182 | [5] |
| Pyrazole Amide | Valsa mali | 1.787 | [5] |
| Pyrazole Amide | Thanatephorus cucumeris | 1.638 | [5] |
| Pyrazole Carboxamide | Rhizoctonia solani | 0.37 | [6] |
| Pyrazole Analogue | Fusarium graminearum | 0.0530 µM | [7] |
Table 2: Inhibition Rates of Strobilurin Analogues Containing Arylpyrazole Rings
| Compound | Concentration (µg/mL) | Inhibition Rate (%) against Rhizoctonia solani | Reference |
| 3b | 0.1 | 65.87 | [8] |
| 5c | 0.1 | 98.94 | [8] |
| 6c | 0.1 | 71.40 | [8] |
| 7a | 0.1 | 83.40 | [8] |
| Pyraclostrobin (Commercial) | 0.1 | <65.87 | [8] |
Experimental Protocols
The following protocols describe plausible synthetic routes for the derivatization of this compound to create novel agrochemical candidates.
Protocol 1: Synthesis of a Stilbene-Type Fungicide Precursor via Wittig Reaction
This protocol details the synthesis of a stilbene derivative, a common core structure in strobilurin fungicides, using a Wittig reaction.
Materials:
-
This compound
-
Methyl(triphenylphosphoranylidene)acetate (Wittig reagent)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add methyl(triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired methyl 3-(4-((1H-pyrazol-1-yl)methyl)phenyl)acrylate.
Protocol 2: Synthesis of a Chalcone-like Intermediate via Knoevenagel Condensation
This protocol describes the formation of a C=C bond through a Knoevenagel condensation, a versatile method for synthesizing intermediates for various agrochemicals.[9]
References
- 1. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 2. pomais.com [pomais.com]
- 3. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]
- 4. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. This reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. This application note includes a generalized experimental protocol, a summary of reaction parameters from various literature sources, and a mechanistic diagram to facilitate understanding and application of this important transformation.
Introduction
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group onto an aromatic or heteroaromatic ring.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][5][6] The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, reacts with electron-rich substrates to afford the corresponding aldehyde after aqueous work-up.[6]
For the synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction offers a direct and efficient route.[1][7][8] The reaction can proceed via two main pathways: the direct formylation of a pre-existing pyrazole ring or a one-pot cyclization and formylation of hydrazones.[1][2][7][8] The choice of substrate and reaction conditions can be tailored to achieve desired substitution patterns and yields.
Experimental Protocols
A generalized protocol for the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors using the Vilsmeier-Haack reaction is provided below. It is important to note that optimal conditions, such as temperature and reaction time, may vary depending on the specific substrate.
Materials and Reagents:
-
Substituted hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Methanol or other suitable solvent for recrystallization
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is typically prepared using a 1:1 to 1:3 molar ratio of POCl₃ to DMF, though an excess of the reagent is often used relative to the substrate.[1][9] The formation of the Vilsmeier reagent is an exothermic reaction and should be controlled by slow addition and cooling.
-
Reaction with Hydrazone: Once the Vilsmeier reagent has formed (often observed as a viscous, white to pale-yellow mixture), add the substituted hydrazone to the reaction mixture in small portions or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Conditions: After the addition of the hydrazone, the reaction mixture is typically stirred at a specific temperature for a defined period. Common reaction temperatures range from room temperature to 80-90 °C, with reaction times varying from a few hours to overnight.[1][2][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and quenches the excess Vilsmeier reagent.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The product, pyrazole-4-carbaldehyde, will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, or by column chromatography on silica gel.[4][9]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes as reported in the literature.
| Starting Material | Reagents & Conditions | Yield (%) | Reference |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole (from hydrazone) | POCl₃/DMF, 80–90 °C, 4 h | Good | [1] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Vilsmeier-Haack reagent, 55 °C, 6 h | Excellent | [2] |
| Hydrazones derived from galloyl hydrazide | POCl₃/DMF | - | [7] |
| N1-(1-phenyl ethylidene) benzohydrazide | Vilsmeier-Haack reagent (DMF/POCl₃), 60–65 °C, 4 h | - | [9] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF, -10 °C to 70 °C, 24 h | 48 | [4] |
| 1-(1-substituted -2-ylethylidene)-2-phenylhydrazine | Vilsmeier-Haack reaction | - | [8] |
| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reagent (DMF/POCl₃), room temperature, 8-10 h | Good | [10] |
Mandatory Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for pyrazole-4-carbaldehyde synthesis.
Mechanism of Vilsmeier-Haack Reaction on Hydrazones
Caption: Mechanism of pyrazole-4-carbaldehyde synthesis.
Conclusion
The Vilsmeier-Haack reaction is a highly effective and adaptable method for the synthesis of pyrazole-4-carbaldehydes. By adjusting the starting materials and reaction conditions, a diverse range of substituted pyrazole-4-carbaldehydes can be prepared in good to excellent yields. These compounds serve as crucial building blocks in the development of new pharmaceuticals and functional materials. The provided protocol and data offer a valuable resource for researchers in this field.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jpsionline.com [jpsionline.com]
Application Notes and Protocols for the Reductive Amination of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the reductive amination of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. This versatile aldehyde serves as a key building block in the synthesis of a diverse range of N-substituted secondary and tertiary amines. The resulting pyrazole-containing amine derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Notably, derivatives of similar N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline compounds have been identified as potent anticancer agents, acting as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2]
The protocols detailed below focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, which is well-suited for the reductive amination of a wide variety of aldehydes and ketones.[3] This method offers high yields and is tolerant of many functional groups.
Applications in Drug Discovery
The amine derivatives synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[4] The introduction of various amine substituents allows for the fine-tuning of physicochemical properties and biological activities.
A particularly promising application for these compounds is in the field of oncology. Research has demonstrated that N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives can exhibit significant antiproliferative activity against cancer cell lines by inhibiting CDK2.[1][2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound using Sodium Triacetoxyborohydride
This protocol describes a general method for the synthesis of N-substituted-N-((4-(1H-pyrazol-1-ylmethyl)phenyl)methyl)amines.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted amine.
Data Presentation: Representative Examples of Potential Products
| Amine Reactant | Product Name | Expected Molecular Weight ( g/mol ) |
| Aniline | N-((4-(1H-Pyrazol-1-ylmethyl)phenyl)methyl)aniline | 277.35 |
| 4-Chloroaniline | N-((4-(1H-Pyrazol-1-ylmethyl)phenyl)methyl)-4-chloroaniline | 311.80 |
| Benzylamine | N-Benzyl-N-((4-(1H-Pyrazol-1-ylmethyl)phenyl)methyl)amine | 291.38 |
| Morpholine | 4-((4-(1H-Pyrazol-1-ylmethyl)phenyl)methyl)morpholine | 271.34 |
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
CDK2 Signaling Pathway and Inhibition
The synthesized pyrazole derivatives have shown potential as inhibitors of CDK2, a crucial enzyme in the cell cycle. The following diagram illustrates the CDK2 signaling pathway and the point of inhibition.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Pyrazole Derivatives from Benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them a focal point of extensive research.[1] A common and versatile starting material for the synthesis of these valuable compounds is benzaldehyde. This document outlines detailed protocols for the synthesis of pyrazole derivatives from benzaldehyde, focusing on two robust and widely adopted methodologies: a two-step synthesis via a chalcone intermediate and a one-pot, three-component reaction.
Methodologies and Experimental Protocols
Two primary synthetic routes for the preparation of pyrazole derivatives starting from benzaldehyde are presented below.
Method 1: Two-Step Synthesis via Claisen-Schmidt Condensation and Cyclization
This classic and reliable method first involves the base-catalyzed condensation of benzaldehyde with an acetophenone to form a chalcone (an α,β-unsaturated ketone). The resulting chalcone is then cyclized with a hydrazine derivative to yield the final pyrazole product.[2]
Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
-
Materials: Benzaldehyde, Acetophenone, Ethanol, Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20-30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of a 60% w/v solution) dropwise to the stirred mixture.
-
Continue stirring at a low temperature (5-10°C) for approximately 2-4 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Step 2: Synthesis of Pyrazole Derivative (3,5-diphenyl-1H-pyrazole)
-
Materials: Synthesized Chalcone, Hydrazine Hydrate (or Phenylhydrazine), Ethanol or Glacial Acetic Acid.
-
Procedure:
-
Dissolve the synthesized chalcone (0.005 mol) in ethanol (30 mL) in a round-bottom flask.[3]
-
Add hydrazine hydrate (0.005 mol) to the solution.[3] A few drops of a catalyst such as glacial acetic acid can also be added.[3]
-
Reflux the reaction mixture for 10-12 hours.[3] The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude pyrazole derivative from a suitable solvent like ethanol to obtain the pure product.
-
Method 2: One-Pot, Three-Component Synthesis
Multicomponent reactions (MCRs) offer a more efficient approach by combining three or more reactants in a single step, which saves time, resources, and reduces waste.[4][5] This protocol describes a one-pot synthesis of a substituted pyrazole from benzaldehyde, a β-ketoester, and a hydrazine.
-
Materials: Benzaldehyde, Ethyl Acetoacetate (a β-ketoester), Phenylhydrazine, Ethanol, Catalyst (e.g., a few drops of acetic acid or a solid acid catalyst).
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), and phenylhydrazine (0.01 mol) in ethanol (20-30 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., 3-4 drops of glacial acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out upon cooling. If not, the mixture can be poured into cold water to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the purified pyrazole derivative.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives from benzaldehyde using the described methods. Yields and reaction times can vary depending on the specific substrates and reaction conditions used.
| Method | Reactants | Catalyst/Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Two-Step via Chalcone | Benzaldehyde, Acetophenone, Hydrazine Hydrate | NaOH/Ethanol, then Acetic Acid/Ethanol | 2-4 (Step 1), 10-12 (Step 2) | 70-85 | [3] |
| One-Pot Three-Component | Benzaldehyde, Ethyl Acetoacetate, Phenylhydrazine | Acetic Acid/Ethanol | 4-6 | 80-95 | [4][6] |
| One-Pot Three-Component (Solvent-Free) | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Solid-Phase Vinyl Alcohol (SPVA) | ~0.1 (5 minutes) | 90-96 | [4] |
| One-Pot Three-Component (Microwave) | Aldehydes, Ketones, Hydrazines | Microwave Irradiation | 0.25-0.5 | 85-95 | [4] |
Visualizations
Diagram 1: Two-Step Synthesis of Pyrazole Derivatives via Chalcone Intermediate
A workflow diagram illustrating the two-step synthesis of pyrazole derivatives.
Diagram 2: One-Pot, Three-Component Synthesis of Pyrazole Derivatives
A schematic for the one-pot, three-component synthesis of pyrazoles.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde as a versatile building block in the synthesis of various classes of dyes and pigments. The protocols detailed below are based on established chemical reactions for analogous aromatic aldehydes and are intended to serve as a foundational guide for the development of novel chromophores.
Introduction
This compound is a unique aromatic aldehyde that incorporates a pyrazole moiety. This structural feature is of significant interest in the field of dye and pigment chemistry. The pyrazole ring is known to enhance the thermal and light stability of chromophores, and it can also influence their color and dyeing properties.[1][2][3] The aldehyde functional group provides a reactive handle for various condensation and derivatization reactions, making it a valuable precursor for a range of dye classes, including methine and azo dyes.[1]
This document outlines detailed experimental protocols for the synthesis of styryl-type dyes and provides a prospective protocol for the synthesis of azo disperse dyes using this compound.
I. Synthesis of Styryl Dyes via Knoevenagel Condensation
Styryl dyes are characterized by a carbon-carbon double bond that forms part of the chromophoric system. They are typically synthesized through the condensation of an aromatic aldehyde with a compound containing an active methylene group. The resulting dyes often exhibit bright colors and are used in various applications, including textiles and as fluorescent probes.
Application Note:
The Knoevenagel condensation of this compound with various active methylene compounds is a straightforward approach to synthesize novel styryl dyes. The pyrazole group is expected to impart good fastness properties to the resulting dyes. The color of the synthesized dyes can be tuned by selecting different active methylene compounds.
Experimental Protocol: Synthesis of a Representative Styryl Dye
This protocol describes the synthesis of a styryl dye by reacting this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for neutralization)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (0.01 mol) of this compound and 0.66 g (0.01 mol) of malononitrile in 30 mL of ethanol.
-
Add a few drops of piperidine to the solution to act as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Acidify the solution with dilute hydrochloric acid to precipitate the dye.
-
Filter the precipitated solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at 60°C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure styryl dye.
Expected Results and Data Presentation:
The synthesized styryl dyes are expected to be colored solids with sharp melting points. The photophysical properties can be characterized by UV-Vis and fluorescence spectroscopy.
| Dye Structure (Hypothetical) | Active Methylene Compound | λmax (nm) in Ethanol | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Emission max (nm) in Ethanol | Quantum Yield (Φ) |
| Dye 1 | Malononitrile | 420 | 35,000 | 480 | 0.45 |
| Dye 2 | Ethyl cyanoacetate | 410 | 32,000 | 470 | 0.38 |
| Dye 3 | Barbituric acid | 450 | 42,000 | 510 | 0.55 |
II. Prospective Synthesis of Azo Disperse Dyes
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. While this compound cannot be directly diazotized, it can be chemically modified to serve as a precursor for either the diazo or coupling component in azo dye synthesis.
Application Note:
To utilize this compound in azo dye synthesis, a common strategy involves the introduction of an amino group onto the benzaldehyde ring. This can be achieved through a nitration reaction followed by a reduction. The resulting amino derivative can then be diazotized and coupled with a suitable coupling component to yield an azo disperse dye. These dyes are particularly useful for dyeing hydrophobic fibers like polyester.
Experimental Protocol: Synthesis of a Representative Azo Disperse Dye
This protocol outlines a prospective multi-step synthesis of an azo disperse dye starting from this compound.
Step 1: Nitration of this compound
-
Carefully add 1.86 g (0.01 mol) of this compound to 20 mL of concentrated sulfuric acid at 0-5°C with stirring.
-
Slowly add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro derivative.
-
Filter, wash with cold water until neutral, and dry the product.
Step 2: Reduction of the Nitro Derivative to an Amino Derivative
-
In a round-bottom flask, suspend the synthesized nitro derivative in a mixture of ethanol and water.
-
Add a reducing agent, such as stannous chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the amino derivative.
-
Filter, wash with water, and dry the product.
Step 3: Diazotization of the Amino Derivative
-
Dissolve the amino derivative in an appropriate volume of dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.
Step 4: Azo Coupling
-
Dissolve a coupling component (e.g., 2-naphthol, N,N-diethylaniline) in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for anilines).
-
Cool the solution of the coupling component to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5°C and the appropriate pH.
-
A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and dry it in an oven at 60°C.
Expected Dye Properties and Data Presentation:
The resulting azo disperse dyes are expected to have colors ranging from yellow to red, depending on the coupling component used. Their fastness properties on polyester fabric can be evaluated using standard methods.
| Dye Structure (Hypothetical) | Coupling Component | Color on Polyester | Light Fastness (1-8) | Wash Fastness (1-5) | Sublimation Fastness (1-5) |
| Azo Dye 1 | 2-Naphthol | Red | 6 | 4-5 | 4 |
| Azo Dye 2 | N,N-Diethylaniline | Orange | 5-6 | 4 | 4-5 |
| Azo Dye 3 | Phenol | Yellow | 5 | 4 | 4 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of styryl dyes.
Caption: Prospective workflow for azo dye synthesis.
Conclusion
This compound is a promising precursor for the synthesis of novel dyes and pigments. The presence of the pyrazole ring is anticipated to confer desirable properties such as enhanced stability and good fastness. The experimental protocols provided herein offer a solid foundation for researchers to explore the synthesis of a wide variety of chromophores from this versatile building block. Further research and optimization of reaction conditions will be crucial in fully elucidating the potential of the resulting dyes in various industrial applications.
References
Application Notes and Protocols for Polymers and Coatings Derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and characterization of polymers and coatings derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. This versatile building block, featuring a reactive aldehyde group and a pyrazole moiety, offers a pathway to novel materials with tailored properties for a range of applications, from advanced coatings to biomedical materials.
Introduction to this compound in Polymer Science
This compound is a versatile organic compound that serves as a valuable monomer in the synthesis of a variety of polymers.[1] Its unique structure, combining a benzaldehyde unit with a pyrazole ring, allows for its incorporation into polymer backbones through various polymerization techniques. The aldehyde functionality enables reactions such as condensation polymerization with amines to form Schiff bases, while the pyrazole ring can impart desirable properties to the resulting polymers, including thermal stability, and enhanced adhesion.[2][3]
The primary applications for polymers and coatings derived from this monomer are in the development of high-performance materials. The pyrazole moiety, in particular, is known for its ability to act as a corrosion inhibitor, making these materials highly suitable for protective coatings on metal surfaces.[4][5][6][7]
Synthesis of Polymers
The aldehyde group of this compound is the primary reactive site for polymerization. Two key polymerization methods are highlighted below:
Synthesis of Poly(Schiff Base)s
Poly(Schiff base)s are polymers containing an imine (-C=N-) linkage in their backbone. They are known for their thermal stability and are often investigated for their applications in electronics and as catalysts.[3]
Experimental Protocol: Synthesis of a Poly(Schiff Base) from this compound and a Diamine
This protocol describes a general procedure for the synthesis of a poly(Schiff base) via solution polycondensation.
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., 1,4-phenylenediamine, 4,4'-oxydianiline)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve 10 mmol of the chosen diamine in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
In a separate beaker, dissolve 10 mmol of this compound in 10 mL of anhydrous DMF.
-
Add the benzaldehyde solution dropwise to the diamine solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 10 hours under a continuous nitrogen flow.[8]
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into 200 mL of ethanol with constant stirring.
-
Filter the precipitated polymer, wash it thoroughly with ethanol to remove unreacted monomers and solvent, and dry it in a vacuum oven at 80°C for 24 hours.[8]
Characterization:
The resulting polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration typically appears around 1600-1650 cm⁻¹).
-
¹H NMR Spectroscopy: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[9]
Logical Workflow for Poly(Schiff Base) Synthesis
Caption: Workflow for the synthesis and characterization of a poly(Schiff base).
Synthesis of Polyamides
Polyamides are a class of high-performance polymers known for their excellent mechanical properties and thermal stability.[10] While the direct polymerization of an aldehyde with a dicarboxylic acid is not a standard method for polyamide synthesis, this compound can be chemically modified to a diamine derivative, which can then be used in a polycondensation reaction with a diacid chloride.
Experimental Protocol: Two-Step Synthesis of a Polyamide
Step 1: Synthesis of a Diamine Monomer from this compound (Illustrative)
This is a conceptual pathway; the specific conditions would require optimization.
-
Oxidation: The aldehyde group of this compound is first oxidized to a carboxylic acid.
-
Amidation: The resulting carboxylic acid is then converted to an amide.
-
Reduction: The amide is subsequently reduced to an amine, yielding a diamine monomer.
Step 2: Synthesis of the Polyamide
This protocol describes the low-temperature solution polycondensation of the synthesized diamine with an aromatic diacid chloride.
Materials:
-
Synthesized diamine from Step 1
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 10 mmol of the synthesized diamine in 20 mL of anhydrous NMP containing 20 mmol of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 10 mmol of the aromatic diacid chloride in 10 mL of anhydrous NMP.
-
Add the diacid chloride solution dropwise to the cooled diamine solution with vigorous stirring.
-
After the addition, continue stirring at 0°C for 1 hour and then at room temperature for 3 hours.[11]
-
Precipitate the polyamide by pouring the reaction mixture into 200 mL of methanol.
-
Filter the polymer, wash with methanol and water, and dry in a vacuum oven at 100°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretching around 1650 cm⁻¹, N-H stretching around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[12]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of pyrazoles from benzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing pyrazoles from benzaldehyde?
A1: The most common methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone) derived from benzaldehyde. Key methods include:
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While not directly starting from benzaldehyde, the necessary 1,3-dicarbonyl can be synthesized from it.
-
Synthesis from Chalcones: A widely used two-step approach involves the Claisen-Schmidt condensation of benzaldehyde with an acetophenone to form a chalcone (an α,β-unsaturated ketone). This chalcone is then reacted with a hydrazine to yield the pyrazole.[3][4]
-
Multicomponent Reactions (MCRs): One-pot reactions involving benzaldehyde, a compound with an active methylene group (like malononitrile or ethyl acetoacetate), and a hydrazine derivative are efficient ways to produce highly substituted pyrazoles.[5][6]
Q2: How does the substitution on the benzaldehyde ring affect the reaction?
A2: The electronic nature of the substituents on the benzaldehyde ring plays a crucial role. Electron-donating groups on the benzaldehyde can facilitate the initial condensation step in chalcone formation. Conversely, strongly electron-withdrawing groups on the benzaldehyde can sometimes lead to the formation of stable Michael addition products that are resistant to cyclization into the final pyrazole.[7]
Q3: What is the typical role of a catalyst in these syntheses?
A3: Catalysts are often essential for efficient pyrazole synthesis.
-
Acid Catalysts (e.g., acetic acid, HCl): These are commonly used in the Knorr synthesis and in the cyclization of chalcones with hydrazines to facilitate the formation of imine and hydrazone intermediates.[1][8]
-
Base Catalysts (e.g., NaOH, KOH, piperidine): These are used in the Claisen-Schmidt condensation to form chalcones from benzaldehyde and acetophenones.[9][10]
-
Lewis Acids (e.g., nano-ZnO, lithium perchlorate): These can be employed to improve yields and reaction rates in some pyrazole syntheses.[11]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrazole
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical maximum.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
-
Multiple spots are visible on the TLC plate, indicating the formation of several byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure all starting materials are consumed.[12] Increase Temperature: Many condensation and cyclization reactions benefit from heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to increase yields and shorten reaction times.[5] |
| Suboptimal Catalyst | Catalyst Choice and Loading: The choice and amount of acid or base catalyst are critical. For Knorr-type syntheses, catalytic amounts of a protic acid like acetic acid are often sufficient.[8] For chalcone formation, a base like NaOH or KOH is typically used.[9] Experiment with different catalysts and optimize the catalyst loading. |
| Poor Quality of Reagents | Purity of Starting Materials: Ensure the purity of benzaldehyde, the hydrazine derivative, and any other reagents. Impurities can lead to side reactions and lower the yield of the desired product.[12] Use freshly distilled benzaldehyde if it has been stored for a long time. |
| Formation of Stable Intermediates | Dehydration Issues: In some cases, stable intermediates like hydroxypyrazolines may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent or increasing the reaction temperature can promote the final dehydration step.[12] |
| Side Reactions | Formation of Michael Adducts: In reactions involving chalcones, the formation of a stable Michael adduct with the hydrazine can be a competing reaction. The choice of solvent can influence the reaction pathway. Protic polar solvents like methanol or ethanol tend to favor the formation of the pyrazole, while aprotic polar solvents may favor the Michael addition product.[7] |
Problem 2: Formation of Regioisomers
Symptoms:
-
NMR analysis of the purified product shows two sets of signals, indicating the presence of two isomers.
-
Two closely eluting spots are observed on the TLC plate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-Dicarbonyls | Control Reaction Conditions: The regioselectivity of the Knorr synthesis with unsymmetrical 1,3-dicarbonyls is highly dependent on the reaction conditions. The initial attack of the hydrazine can occur at either carbonyl group.[1] pH Control: Adjusting the pH can influence which carbonyl group is more reactive. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[12] Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar protic (e.g., ethanol) and aprotic (e.g., DMF). |
| Tautomerization of Intermediates | Thermodynamic vs. Kinetic Control: The reaction may be under kinetic or thermodynamic control. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography does not provide good separation of the product from impurities.
-
The purified product is still colored, suggesting persistent impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Tarry Byproducts | Reaction Work-up: After the reaction is complete, quenching with water and extracting the product with a suitable organic solvent is a standard procedure.[7] Washing the organic layer with a dilute acid or base solution can help remove unreacted starting materials and some impurities. Charcoal Treatment: If the product is colored, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. |
| Similar Polarity of Product and Impurities | Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good crystals. Common solvents for pyrazoles include ethanol, methanol, and hexane/ethyl acetate mixtures.[13][14] Column Chromatography: If recrystallization is not effective, column chromatography is the next option. A careful selection of the mobile phase is crucial. A gradual increase in the polarity of the eluent can improve separation.[15] |
| Formation of Salts | Neutralization: If an acid or base catalyst was used in excess, the product may be present as a salt. Neutralizing the reaction mixture before extraction is important. For example, if an acid catalyst was used, washing with a dilute sodium bicarbonate solution can help.[16] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole from 4-Chlorobenzaldehyde
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
4-Chlorobenzaldehyde
-
Benzylhydrazine dihydrochloride
-
4-Methyl-β-nitrostyrene
-
Methanol
-
Water
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in methanol (150 mL) and water (10 mL).
-
Add benzylhydrazine dihydrochloride (6.75 g, 34.5 mmol) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone.
-
Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion and continue stirring at room temperature. Monitor the reaction by TLC. The reaction may take 48-92 hours for completion.
-
Once the reaction is complete, slowly add water (50 mL) over 20 minutes to precipitate the product.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Collect the solid by vacuum filtration, wash with a 1:1 mixture of methanol/water (30 mL), and suction dry.
-
Further dry the solid under vacuum at room temperature. The product is typically obtained as a white solid and may not require further purification.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol is a variation of the Knorr synthesis.[8]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
If the ethyl benzoylacetate is completely consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Filter the mixture using a Büchner funnel and wash the collected solid with a small amount of water.
-
Allow the product to air dry.
Data Presentation
Table 1: Effect of Solvent on Pyrazole vs. Michael Adduct Formation
This table summarizes the effect of different solvents on the ratio of pyrazole to Michael addition product in a specific reaction. This data is crucial for optimizing reaction conditions to favor the formation of the desired pyrazole.[7]
| Entry | Solvent | Ratio of Pyrazole : Michael Adduct |
| 1 | Toluene | No Reaction |
| 2 | CH₃CN | 1 : 1.5 |
| 3 | THF | 1 : 1.2 |
| 4 | CH₂Cl₂ | 3.2 : 1 |
| 5 | MeOH | 19 : 1 |
| 6 | EtOH | 19 : 1 |
| 7 | AcOH | 4 : 1 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. ijirt.org [ijirt.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting low yield in Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Vilsmeier-Haack formylation of pyrazoles, specifically focusing on addressing issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazoles, this reaction is a widely used method for the regioselective formylation, typically at the C4 position, to produce pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a variety of biologically active compounds and functional materials.[2] The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] This reaction is exothermic and must be carefully controlled to prevent decomposition of the reagent.[1]
Safety Precautions:
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]
-
Moisture Sensitivity: The Vilsmeier reagent is sensitive to moisture.[1][4]
-
Ventilation: The reaction should always be performed in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is essential.[1]
-
Quenching: The reaction work-up often involves quenching with ice or a basic solution. This should be done slowly and cautiously in an ice bath to manage the exothermic reaction.[1]
Q3: How can the progress of the Vilsmeier-Haack formylation of pyrazoles be monitored?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot (the pyrazole-4-carbaldehyde) indicates the progression of the reaction.[1]
Troubleshooting Guide for Low Yield
Low product yield is a common issue in the Vilsmeier-Haack formylation of pyrazoles. The following sections detail potential causes and their corresponding solutions.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly susceptible to decomposition by moisture. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it immediately.[1][4] |
| Insufficiently Reactive Pyrazole Substrate | The electronic nature of substituents on the pyrazole ring significantly impacts its reactivity. Electron-withdrawing groups can deactivate the ring towards electrophilic substitution, leading to low or no reaction. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[1][5] |
| Incomplete Reaction | The reaction time or temperature may be insufficient for complete conversion. Monitor the reaction progress by TLC. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) or a longer reaction time may be necessary.[1] |
| Sub-optimal Reagent Stoichiometry | The ratio of the pyrazole substrate to the Vilsmeier reagent is critical. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess may promote side reactions. Optimization of the reagent ratios is often required for a new substrate. |
Problem 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Di-formylation or Reaction at Other Positions | Although formylation at the C4 position is generally preferred, side reactions such as di-formylation can occur, especially with highly activated pyrazoles or a large excess of the Vilsmeier reagent. Optimize the stoichiometry of the Vilsmeier reagent to minimize the formation of these byproducts.[1] |
| Formation of a Dark, Tarry Residue | Overheating of the reaction mixture can lead to polymerization and decomposition of both the starting material and the product. Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath is crucial. Ensure the purity of starting materials and solvents, as impurities can also catalyze side reactions leading to tar formation.[1] |
| Decomposition During Work-up | The formylated pyrazole product may be sensitive to the work-up conditions. Avoid harsh acidic or basic conditions if the product is known to be unstable. Maintain low temperatures during the quenching and extraction steps. |
Problem 3: Difficulties in Product Isolation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Product is Water-Soluble | Some formylated pyrazoles may have significant solubility in the aqueous layer during work-up, leading to low isolated yields. To mitigate this, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with an appropriate organic solvent. |
| Emulsion Formation During Extraction | The formation of a stable emulsion during aqueous work-up can make phase separation difficult. To break up an emulsion, you can try adding a small amount of brine, filtering the mixture through a pad of Celite, or allowing the mixture to stand for an extended period. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the Vilsmeier-Haack formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, demonstrating the impact of reagent stoichiometry and temperature on the yield of the corresponding pyrazole-4-carbaldehyde.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of 2a (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
| 4 | 1:5:5 | 120 | 2 | 82 |
| 5 | 1:10:5 | 120 | 2 | 84 |
| 6 | 1:10:5 | 120 | 4 | 84 |
Data adapted from Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 13-26.[5]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of a Pyrazole
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Substituted pyrazole
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (2-5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-120 °C) as determined by substrate reactivity and optimization studies.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir the mixture until the ice has completely melted and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazole-4-carbaldehyde.
-
Visualizations
Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Reductive Amination of Pyrazole Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of pyrazole aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of pyrazole aldehydes, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired amine | 1. Incomplete imine formation: The equilibrium between the pyrazole aldehyde and the amine may not favor the imine intermediate.[1] | a. Pre-form the imine before adding the reducing agent. This can be done by stirring the pyrazole aldehyde and amine together in a suitable solvent (e.g., methanol, dichloroethane) for a period (e.g., 1-2 hours) before introducing the reducing agent.[2] b. Use a dehydrating agent, such as magnesium sulfate or molecular sieves, to shift the equilibrium towards imine formation. c. For less reactive aldehydes or amines, consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[3] |
| 2. Reduction of the starting aldehyde: The reducing agent may be too reactive and preferentially reduces the pyrazole aldehyde to the corresponding alcohol. This is more common with strong reducing agents like sodium borohydride (NaBH₄).[4] | a. Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6] These reagents are less likely to reduce the aldehyde at a significant rate. b. If using NaBH₄, ensure the imine is fully formed before its addition and consider performing the reduction at a lower temperature (e.g., 0 °C). | |
| 3. Hydrolysis of the imine intermediate: The imine can be sensitive to water and may hydrolyze back to the starting materials, especially under acidic conditions.[1] | a. Ensure all reagents and solvents are anhydrous. b. Maintain a neutral to slightly basic pH during the reaction. | |
| Presence of significant side products | 1. Formation of the corresponding alcohol: As mentioned above, this is due to the direct reduction of the pyrazole aldehyde. | a. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5][6] b. Optimize the reaction time; prolonged reaction times can sometimes lead to increased reduction of the starting material. |
| 2. Over-alkylation to form a tertiary amine: The desired secondary amine product can react further with another molecule of the pyrazole aldehyde to form a tertiary amine.[7] | a. Use an excess of the primary amine (e.g., 1.5 to 2 equivalents) to outcompete the secondary amine for reaction with the aldehyde. b. Add the pyrazole aldehyde slowly to the reaction mixture containing the amine and the reducing agent to maintain a low concentration of the aldehyde. | |
| 3. Formation of bis(pyrazolylmethyl)amine: This can occur through a secondary reaction of the product with the starting materials. | a. Similar to preventing over-alkylation, using an excess of the primary amine can suppress this side reaction. b. A stepwise procedure, where the imine is formed first and then reduced, may help minimize the formation of this byproduct.[2] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of pyrazole aldehydes?
The choice of reducing agent is critical and depends on the specific pyrazole aldehyde and amine being used.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild, selective for the reduction of imines over aldehydes, and does not require acidic conditions.[8] It is a good starting point for most systems.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that works well in one-pot procedures.[5] However, it is highly toxic and can generate hydrogen cyanide gas, so it must be handled with extreme caution in a well-ventilated fume hood.[5]
-
Sodium Borohydride (NaBH₄): While being a less expensive and powerful reducing agent, it is less selective and can readily reduce the starting pyrazole aldehyde to the corresponding alcohol.[9] It is best used in a two-step procedure where the imine is pre-formed.[2]
Q2: Should I perform a one-pot or a two-step reductive amination?
-
One-pot procedure: This is generally more convenient and involves mixing the pyrazole aldehyde, amine, and a selective reducing agent (like NaBH(OAc)₃ or NaBH₃CN) together.[10] This method is efficient when the imine formation is rapid and the reducing agent is selective.
-
Two-step procedure: This involves the initial formation of the imine, followed by the addition of the reducing agent. This approach is beneficial when using a less selective reducing agent like NaBH₄ or when imine formation is slow, as it minimizes the reduction of the starting aldehyde.[2]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the starting materials and the reaction mixture on a TLC plate to track the consumption of the pyrazole aldehyde and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis, including the detection of side products.[11]
Q4: My pyrazole aldehyde is electron-deficient. Are there any special considerations?
Electron-deficient pyrazole aldehydes can be less reactive towards nucleophilic attack by the amine, potentially leading to slower imine formation.[3] In such cases, you might consider:
-
Using a catalytic amount of a weak acid (e.g., acetic acid) to activate the aldehyde.[3]
-
Increasing the reaction temperature to facilitate imine formation.
-
Allowing for a longer reaction time for the imine formation step before adding the reducing agent.
Q5: What is the best way to purify the final amine product?
Standard purification techniques such as flash column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of your product and any remaining starting materials or side products. An acid-base extraction can also be employed to separate the basic amine product from neutral or acidic impurities.
Data Presentation
The following table summarizes the typical yields of the desired secondary amine and major side products when reacting a generic pyrazole aldehyde with a primary amine under different conditions. These values are illustrative and can vary depending on the specific substrates and reaction scale.
| Reducing Agent | Procedure | Desired Secondary Amine Yield (%) | Pyrazole Alcohol Yield (%) | Tertiary Amine (Over-alkylation) Yield (%) |
| NaBH₄ | One-pot | 30-50 | 40-60 | <5 |
| NaBH₄ | Two-step (pre-formed imine) | 70-85 | 10-20 | <5 |
| NaBH₃CN | One-pot | 80-95 | <5 | <5 |
| NaBH(OAc)₃ | One-pot | 85-98 | <2 | <5 |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a good starting point for most pyrazole aldehydes and primary or secondary amines.
Materials:
-
Pyrazole aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a 0.1 M solution)
Procedure:
-
To a solution of the pyrazole aldehyde in the chosen solvent, add the amine.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when the starting aldehyde is prone to reduction or when using the less selective but more economical NaBH₄.
Materials:
-
Pyrazole aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
Procedure:
-
Dissolve the pyrazole aldehyde and the amine in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or NMR if possible.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue to stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Bis-pyrazolines: synthesis, characterization and antiamoebic activity as inhibitors of growth of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. jocpr.com [jocpr.com]
- 8. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
This guide provides detailed troubleshooting advice and protocols for the purification of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde by recrystallization, designed for researchers and professionals in drug development.
Physical & Chemical Properties
A summary of known properties for this compound is essential for developing a purification strategy.
| Property | Value | Source |
| Appearance | Light yellow solid | [1] |
| Melting Point | 57 °C | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| Purity (Typical) | ≥ 95% (NMR) | [1] |
| Storage | Store at 0-8°C | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A definitive single "best" solvent is not documented in publicly available literature. However, based on the compound's structure (containing both aromatic and heterocyclic components) and low melting point, ideal solvents are typically those of intermediate polarity where the compound has high solubility when hot and low solubility when cold.
-
Good starting points: Isopropyl alcohol (Isopropanol), ethanol, or a mixed solvent system like Toluene/Heptane or Ethanol/Water.
-
Actionable advice: You must perform a solvent screen with a small amount of your crude material to determine the optimal solvent or solvent pair. See the Experimental Protocol section for a detailed method.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts or the concentrated solution becomes supersaturated at a temperature above the compound's melting point (57 °C).[2] This is a common issue for compounds with low melting points.
-
Troubleshooting Steps:
-
Lower the solution temperature before cooling: Ensure the dissolution temperature is below the compound's melting point. If you are using a high-boiling solvent, allow the solution to cool slightly before placing it in an ice bath.
-
Use more solvent: The concentration of the compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool it again, more slowly this time.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.
-
Introduce a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change solvents: The solvent may be too "good." Switch to a less polar solvent or use a solvent mixture.
-
Q3: The purity of my material did not improve after recrystallization. Why?
A3: This suggests that the chosen solvent system is not effective at discriminating between your compound and the impurities.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: The impurities may have similar solubility profiles to the desired compound in the chosen solvent. You must perform a new solvent screen.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
Incomplete Dissolution: If the crude material was not fully dissolved at the start, insoluble impurities were not removed by hot filtration. Ensure the solution is completely clear before cooling.
-
Q4: My final yield is very low. How can I improve it?
A4: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after cooling.
-
Improvement Strategies:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Using excess solvent will keep more of your product in solution upon cooling.
-
Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
Solvent Choice: The solvent might be too "poor" at high temperatures or too "good" at low temperatures. A different solvent or a solvent pair (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) might be more effective.
-
Evaporate Solvent: If the yield is critically low, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for selecting a solvent and performing the recrystallization.
Part 1: Solvent Selection
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Testing Solvents (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, toluene, heptane) dropwise, shaking after each addition. A good candidate solvent will not dissolve the compound at room temperature.
-
Testing Solvents (Heated): Take the tubes where the compound was insoluble at room temperature and gently heat them in a water bath. A good solvent will dissolve the compound completely when hot.
-
Testing Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent is one that produces a large quantity of crystalline precipitate upon cooling.
-
Evaluating Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., ethanol) and add a "poor" solvent (one it's insoluble in, e.g., water or heptane) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool.
Part 2: Bulk Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with gentle swirling (on a hot plate, below 57°C if possible). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield of the final product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Scaling Up Pyrazole-Based Compound Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of pyrazole-based compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of pyrazole synthesis, offering potential causes and actionable solutions.
Q1: Why is the yield of my pyrazole synthesis significantly lower upon scale-up?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often less pronounced at the lab scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and degradation of starting materials or products. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Incomplete Reactions: The reaction time may need to be extended during scale-up to ensure complete conversion. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.[1]
-
Sub-optimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for larger batches. Re-optimization of temperature, pressure, and catalyst loading is often necessary.
-
Product Loss During Workup: The efficiency of extraction, filtration, and other workup steps can decrease with larger volumes. It is important to optimize these procedures for the larger scale.
Troubleshooting Steps:
-
Improve Agitation: Ensure the stirring mechanism is adequate for the reactor size to maintain a homogenous reaction mixture.
-
Controlled Reagent Addition: Add critical reagents, especially exothermic ones, slowly and at a controlled rate to manage heat generation.
-
Re-evaluate Reaction Time: Monitor the reaction until completion to determine the optimal reaction time for the larger scale.
-
Optimize Workup Procedures: Conduct small-scale trials to optimize extraction solvents, volumes, and filtration techniques for the scaled-up process.
Q2: I am observing the formation of new, unexpected impurities in my scaled-up reaction. What is the cause and how can I mitigate this?
A2: The appearance of new impurities upon scale-up is often related to the longer reaction times and less efficient heat transfer in larger vessels.
-
Side Reactions: Higher temperatures or prolonged reaction times can favor the formation of undesired byproducts. For instance, in some pyrazole syntheses, regioisomer formation can become more pronounced.[2]
-
Degradation: The product or intermediates may be sensitive to prolonged exposure to heat or certain reagents, leading to degradation products.
-
Leaching from Equipment: In some cases, impurities can leach from the reactor or other equipment, especially under harsh reaction conditions.
Mitigation Strategies:
-
Precise Temperature Control: Implement robust temperature control systems to maintain the optimal reaction temperature and avoid overheating.
-
Inert Atmosphere: If your compounds are sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Method Optimization: Develop a robust purification strategy, such as recrystallization or chromatography, that can effectively remove the newly formed impurities. For example, the choice of solvent for recrystallization is crucial for obtaining a high-purity product.[2]
Q3: The exothermic nature of my reaction is difficult to control at a larger scale. What are the best practices for managing thermal safety?
A3: Exothermic reactions, particularly those involving hydrazine, pose a significant safety risk during scale-up.[2] Proper thermal management is critical to prevent thermal runaway.
-
Slow Addition of Reagents: The rate of addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system that can handle the heat generated by the reaction at the intended scale.
-
Dilution: Performing the reaction in a larger volume of a suitable solvent can help to absorb the heat of reaction.[2]
-
Reaction Quenching: Have a validated quenching procedure in place to stop the reaction quickly in case of a thermal runaway.
Q4: My pyrazole product is difficult to purify at a large scale. What are some effective, scalable purification techniques?
A4: Purification can be a major bottleneck in the scale-up process. While chromatography is a powerful tool at the lab scale, it can be expensive and time-consuming for large quantities.
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Careful selection of the solvent system is key to achieving high purity and yield.
-
Distillation: For liquid pyrazole derivatives, distillation under reduced pressure can be an effective purification method.
-
Acid-Base Extraction: If the pyrazole derivative has acidic or basic properties, it can be purified by extracting it into an aqueous acid or base, washing with an organic solvent to remove impurities, and then neutralizing to precipitate the pure product.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Generic Pyrazole Derivative
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Yield | 85% | 70% | Heat and mass transfer limitations can lead to lower yields. |
| Purity (by HPLC) | 99% | 95% | Formation of new impurities due to longer reaction times. |
| Reaction Time | 2 hours | 6 hours | Slower reagent addition and heating/cooling cycles. |
| Major Impurity | Unreacted starting material (0.5%) | Regioisomer (3%) | Temperature gradients can favor the formation of regioisomers. |
Table 2: Effect of Solvent on Yield and Purity in a Scaled-Up Knorr Pyrazole Synthesis
| Solvent | Yield (%) | Purity (%) | Observations |
| Ethanol | 75 | 96 | Good solubility of starting materials, easy to remove. |
| Toluene | 68 | 92 | Higher reaction temperature possible, but more side products. |
| Acetic Acid | 82 | 98 | Acts as both solvent and catalyst, leading to higher purity. |
| Water | 60 | 90 | Greener solvent, but may require longer reaction times. |
Experimental Protocols
Protocol 1: Scalable Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a scalable synthesis of a common pyrazole derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge ethyl acetoacetate (1.0 equivalent) and ethanol.
-
Reagent Addition: Slowly add a solution of phenylhydrazine (1.0 equivalent) in ethanol from the dropping funnel over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.
Protocol 2: Multicomponent Synthesis of a Tetrasubstituted Pyrazole (Gram Scale)
This protocol outlines a one-pot synthesis that is efficient and has good atom economy, making it suitable for scale-up.
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Hydrazine hydrate (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).
-
Hydrazine Addition: Slowly add hydrazine hydrate to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of pyrazole-based compounds.
Caption: A decision tree for troubleshooting common issues in pyrazole synthesis scale-up.
Caption: A comparison of traditional batch synthesis versus continuous flow chemistry for pyrazole production.
References
Technical Support Center: Protecting Group Strategies for Aldehydes in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of protecting groups for aldehydes during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect an aldehyde group during pyrazole synthesis?
An aldehyde is a highly reactive functional group that can interfere with the reagents used for pyrazole formation. The most common method for pyrazole synthesis is the Knorr cyclocondensation, which involves reacting a 1,3-dicarbonyl compound with a hydrazine.[1][2] An unprotected aldehyde in the starting material can react with the hydrazine nucleophile to form unwanted hydrazones or other side products, reducing the yield of the desired pyrazole.[3] Therefore, the aldehyde must be temporarily "masked" with a protecting group to ensure the pyrazole-forming reaction proceeds selectively.[4][5]
Q2: What is the most recommended protecting group for an aldehyde when planning a pyrazole synthesis?
Cyclic acetals are the most widely recommended protecting groups for aldehydes in this context.[4][6] They are typically formed by reacting the aldehyde with a diol, such as ethylene glycol, under acidic catalysis.
Key advantages include:
-
Stability: Acetals are highly stable in neutral to strongly basic environments, as well as in the presence of most nucleophiles, oxidizing agents, and reducing agents.[6][7][8] This makes them compatible with the conditions of many pyrazole synthesis protocols.
-
Ease of Formation: They can be formed efficiently in a reversible process.[7]
-
Mild Removal: Acetals are easily cleaved to regenerate the aldehyde using mild aqueous acid hydrolysis, conditions which typically do not harm the newly formed pyrazole ring.[8]
Q3: Can I use the same protecting group for both an aldehyde and a ketone in the same molecule?
Yes, but selectivity can be achieved if needed. Aldehydes are generally more reactive than ketones.[4] By using a limited amount of the protecting group reagent (e.g., one equivalent of a diol), it is possible to selectively protect the aldehyde while leaving the ketone available for subsequent reactions.[4] If both must be protected, using an excess of the reagent will typically protect both carbonyls.
Q4: What are "orthogonal" protecting group strategies and why are they important in complex pyrazole syntheses?
An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[9][10] For example, you might have an aldehyde protected as an acid-labile acetal and a pyrazole nitrogen protected with a Boc group. A key challenge is that some N-Boc deprotection methods for pyrazoles also use acid, creating a potential conflict.[11] However, selective methods exist, such as using NaBH4 in ethanol to deprotect N-Boc on a pyrazole without affecting other groups.[11][12] This orthogonality is critical in multi-step syntheses, allowing for the selective deprotection and modification of one part of the molecule without affecting others.[9][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired pyrazole; recovery of starting material or formation of complex mixtures. | The unprotected aldehyde is reacting with the hydrazine reagent or degrading under the reaction conditions. | Protect the aldehyde group before pyrazole synthesis. Use a stable protecting group like a cyclic acetal. Ensure the protection reaction goes to completion by monitoring with TLC or LCMS. |
| The aldehyde protecting group is cleaved during pyrazole synthesis. | The pyrazole synthesis is being run under acidic conditions (e.g., Knorr synthesis with a strong acid catalyst) that are too harsh for the acetal.[2] | Option 1: Switch to a base-catalyzed or neutral pyrazole synthesis protocol. Option 2: Use a more robust protecting group. Thioacetals are stable under acidic conditions and can be a suitable alternative.[8] |
| Difficulty removing the protecting group after pyrazole synthesis. | (For Acetals): The deprotection conditions are too mild, or the pyrazole product is precipitating before deprotection is complete. (For Thioacetals): The deprotection reagent is ineffective. | (For Acetals): Increase the concentration of the aqueous acid (e.g., 1M HCl) or gently heat the reaction. Ensure the protected compound is fully dissolved. (For Thioacetals): Use specific reagents like mercuric chloride (HgCl₂) in aqueous acetonitrile for deprotection.[8] |
| Both the protecting group and another functional group (e.g., N-Boc on the pyrazole) are removed during deprotection. | Lack of orthogonality in the deprotection step. Strong acid will cleave both acetals and Boc groups. | Design an orthogonal strategy. For an acid-labile acetal, use a non-acid-labile protecting group for other functionalities. If an N-Boc pyrazole is present, use mild acidic conditions that preferentially cleave the acetal or use a specific N-Boc deprotection that avoids acid.[11] |
Data Presentation: Comparison of Aldehyde Protecting Groups
The table below summarizes the properties of common protecting groups for aldehydes relevant to pyrazole synthesis.
| Protecting Group | Structure | Formation Conditions | Stability | Deprotection Conditions |
| 1,3-Dioxolane (Cyclic Acetal) |
| R-CHO + Ethylene glycol, cat. H⁺ (e.g., TsOH)[14] | Stable to bases, nucleophiles, reducing/oxidizing agents.[8] Labile to aqueous acid. | Mild aqueous acid (e.g., HCl, H₂SO₄)[4] |
| 1,3-Dithiolane (Thioacetal) |
| R-CHO + Ethane-1,2-dithiol, Lewis acid (e.g., BF₃·OEt₂) | Stable to acids, bases, nucleophiles, reducing/oxidizing agents.[8] | HgCl₂, CaCO₃ in aq. CH₃CN[8] |
Experimental Protocols
Protocol 1: Protection of an Aromatic Aldehyde as a 1,3-Dioxolane
This protocol describes the protection of 4-formylbenzonitrile as a representative example.
-
Reagents:
-
4-formylbenzonitrile (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-formylbenzonitrile, toluene (approx. 0.2 M), ethylene glycol, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, 2-(4-cyanophenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of a 1,3-Dioxolane to Regenerate the Aldehyde
This protocol describes the removal of the dioxolane protecting group after pyrazole formation.
-
Reagents:
-
Protected pyrazole derivative (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the protected pyrazole derivative in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add 1M aqueous HCl (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde-functionalized pyrazole by column chromatography or recrystallization.
-
Visualizations
Caption: General workflow for pyrazole synthesis requiring aldehyde protection.
Caption: Decision tree for selecting an appropriate aldehyde protecting group.
Caption: Orthogonal relationship between an acetal and an N-Boc protecting group.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to regioisomer formation. Below you will find a series of frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are pyrazole regioisomers and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: My reaction is producing a mixture of regioisomers. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2][4][5]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[1][4][6]
-
pH Control: Adjusting the reaction's pH can influence the initial site of attack by the hydrazine.[1][2][4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[4]
-
Temperature: The reaction temperature can also influence the regioselectivity. A temperature-controlled approach can be used for the divergent synthesis of pyrazoles.[7]
-
Catalyst: The choice of catalyst can play a key role. For instance, silver carbonate has been used to switch the stereoselectivity in the synthesis of N-carbonylvinylated pyrazoles.[8]
-
Alternative Synthetic Routes: Consider methods that offer greater regiochemical control, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which can provide complete regioselectivity.[9][10] Another powerful and highly regioselective method is 1,3-dipolar cycloaddition.[2]
Visualizing the Problem: Knorr Pyrazole Synthesis
The diagram below illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers.
Q3: The major product of my reaction is the undesired regioisomer. What should I do?
A3: This occurs when the inherent electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[1][11]
Solutions:
-
Utilize a Dicarbonyl Surrogate (Recommended): A robust solution is to change the synthetic strategy by using a precursor that enforces the desired regiochemistry. Reacting a β-enaminone with a hydrazine derivative is a highly effective method to pre-determine the arrangement of substituents, leading to a single product.[11]
-
Employ Protecting Groups: A more complex but powerful strategy involves protecting one of the nitrogen atoms of the parent pyrazole ring, performing functionalization at a specific carbon, and then using a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[11]
-
Switch to a Different Synthetic Route: Abandon the condensation approach and pursue a [3+2] cycloaddition reaction, which builds the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[11]
Q4: I have already synthesized a mixture of regioisomers and need to separate them. What are my options?
A4: While designing a regioselective synthesis is ideal, separating an existing mixture is often necessary.[2]
-
Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[1][2][12] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation.[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution.
-
Crystallization: If the regioisomers have different solubilities, fractional crystallization may be a viable separation technique.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to address issues with regioisomer formation.
Data Presentation
Effect of Solvent on Regioisomer Ratio
The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.[4][6]
| Entry | 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Yield (%) |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | 85 |
| 2 | 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 80:20 | 88 |
| 3 | 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >95:5 | 92 |
| 4 | 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | 82 |
| 5 | 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | 90:10 | 89 |
Note: Regioisomer A corresponds to the pyrazole with the aryl/alkyl substituent at the 3-position and the methyl group at the 5-position. Regioisomer B is the opposite. The specific ratios are highly dependent on the substrates used. This table provides a general trend.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[11]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[11]
Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9][10]
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (2.0 mmol)
-
18-crown-6 (0.5 mmol)
-
Pyridine (5 mL)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL), add 18-crown-6 (0.5 mmol).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.0 mmol) in portions.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]
-
Quench the reaction with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Impurity Profiling of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the analytical impurity profiling of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is impurity profiling and why is it critical for this compound?
A1: Impurity profiling is the comprehensive process of detecting, identifying, and quantifying unwanted chemicals present in a substance.[1] For a pharmaceutical intermediate like this compound, which serves as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs), impurity profiling is critical.[2] Even trace amounts of impurities can affect the safety, efficacy, and stability of the final drug product, making their control a regulatory requirement by bodies like the FDA and under ICH guidelines.[3][4]
Q2: What are the likely sources of impurities for this compound?
A2: Impurities can originate from various stages of the manufacturing process and storage.[3] For this specific compound, potential sources include:
-
Starting Materials: Unreacted pyrazole or 4-(bromomethyl)benzaldehyde.
-
Intermediates and By-products: Compounds formed during the synthesis, such as isomers or products from side-reactions.[3]
-
Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light during manufacturing or storage.[5][6]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[7]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4][7]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for separating and quantifying impurities.[8] It is often coupled with a UV detector for routine analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight and fragmentation data.[9][10] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of elemental compositions.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities, such as residual solvents or certain by-products.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[3][11] Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed structural information.[12][13]
Visual Workflow: Impurity Profiling Strategy
Caption: Overall workflow for impurity profiling.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Issues
Q: My main peak for this compound is tailing or fronting. What should I do?
A: Poor peak shape can result from several factors.[14] Follow these steps to diagnose and resolve the issue:
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.[15] Injecting in a much stronger solvent can cause peak distortion.
-
Reduce Sample Overload: The compound might be overloading the column. Try reducing the injection volume or diluting the sample.[16]
-
Evaluate Mobile Phase pH: The pyrazole moiety has a basic nitrogen. If using a buffered mobile phase, ensure the pH is appropriate to maintain a consistent ionization state of the analyte and any basic impurities.
-
Inspect the Column: The column frit might be partially blocked, or the stationary phase could be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[14]
Visual Guide: Troubleshooting HPLC Peak Tailing
Caption: Decision tree for HPLC peak tailing issues.
Q: My retention times are drifting between injections. How can I stabilize them?
A: Retention time drift is often caused by changes in the mobile phase, flow rate, or column temperature.[14][17]
-
Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed.[17] If preparing the mobile phase online with a gradient mixer, check that the proportioning valves are working correctly.
-
Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[17]
-
Pump Performance: Check for leaks in the pump or fittings.[16] Pressure fluctuations can indicate air bubbles or worn pump seals, leading to an inconsistent flow rate.[14]
Q: I am not getting good separation between the main peak and a closely eluting impurity. What are my options?
A: To improve resolution, you can modify the chromatographic conditions:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.
-
Modify Stationary Phase: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.
-
Optimize Temperature: Changing the column temperature can affect selectivity. A lower temperature generally increases retention and may improve resolution.
Impurity Identification (MS & NMR)
Q: How do I confirm the structure of an unknown impurity detected by LC-MS?
A: LC-MS provides the molecular weight and, with MS/MS, fragmentation patterns that are crucial for proposing a structure.[1] The definitive confirmation, however, requires isolating the impurity (e.g., via preparative HPLC) and analyzing it using NMR spectroscopy.[3] The combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC, HSQC) NMR experiments allows for unambiguous structure elucidation.[12][13]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Impurities
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase diluent to a final concentration of approximately 1.0 mg/mL.[5]
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
-
Analysis: Inject a blank (diluent), a reference standard, and the sample solution. Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless otherwise determined.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[5][6]
-
Objective: To generate potential degradation products under various stress conditions.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2-8 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2-8 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze the stressed samples by the developed HPLC-UV and LC-MS methods to identify and characterize any new peaks that appear.
Visual Diagram: Potential Degradation Pathways
Caption: Potential degradation products from stress testing.
Data Presentation: Example Impurity Profile
The following table illustrates how to present quantitative data from an impurity analysis. Values are for demonstration purposes only.
| Impurity ID | Retention Time (min) | Area % | Specification Limit |
| Impurity A | 8.5 | 0.08% | NMT 0.15% |
| Impurity B | 12.1 | 0.12% | NMT 0.15% |
| Unknown Impurity | 14.3 | 0.04% | NMT 0.10% |
| Total Impurities | - | 0.24% | NMT 0.50% |
(NMT: Not More Than)
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. contractpharma.com [contractpharma.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. soeagra.com [soeagra.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labcompare.com [labcompare.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Stability of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound derivatives?
A1: The primary stability concerns with this class of compounds stem from the aldehyde functional group, which is susceptible to oxidation, and potential hydrolysis of derivatives containing labile functional groups (e.g., esters). The pyrazole ring itself is generally stable under common experimental conditions.
Q2: What is the primary degradation product I should expect from the oxidation of the benzaldehyde moiety?
A2: The most common degradation product resulting from the oxidation of the aldehyde group is the corresponding carboxylic acid, 4-(1H-Pyrazol-1-ylmethyl)benzoic acid.
Q3: How does pH affect the stability of these derivatives?
A3: The stability of the benzaldehyde group can be pH-dependent. While generally stable in the neutral to mildly acidic range, extreme pH conditions can catalyze degradation. For instance, some pyrazole derivatives, particularly those with ester functionalities, have been shown to be unstable in basic conditions (e.g., pH 8), leading to hydrolysis.[1][2]
Q4: Are these compounds sensitive to light?
A4: Benzaldehyde and its derivatives can be susceptible to photodegradation.[3] It is recommended to protect solutions and solid samples from direct light, especially during long-term storage and experimentation.
Q5: What are the recommended storage conditions for this compound and its derivatives?
A5: To minimize degradation, these compounds should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended.[1][4] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aldehyde | - Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Consider adding an antioxidant (e.g., BHT) to the formulation, if compatible with the experimental design.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of ester or other labile groups | - Adjust the pH of the solution to a more neutral or slightly acidic range (pH 5-7).- Avoid high temperatures when preparing and handling solutions.- If possible, replace ester groups with more stable isosteres like amides or alkenes in subsequent molecular designs.[1] |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Compound degradation in assay media | - Perform a time-course stability study of the compound in the specific assay buffer under assay conditions.- Analyze the compound concentration at the beginning and end of the assay using a stability-indicating method like HPLC.- If degradation is significant, consider reducing the incubation time or adjusting the assay conditions (e.g., pH). |
| Reaction with media components | - The aldehyde group can potentially react with primary amines (e.g., in Tris buffer or amino acid supplements) to form Schiff bases. Evaluate the compatibility of the compound with all media components.- Consider using a buffer system that does not contain primary amines (e.g., HEPES, phosphate buffer). |
Quantitative Stability Data (Illustrative Examples)
The following table provides illustrative data on the stability of a hypothetical this compound derivative under various stress conditions. This data is intended to demonstrate expected trends and should be confirmed experimentally for specific derivatives.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradant |
| 0.1 M HCl | 24 hours | 60°C | 5-10% | 4-(1H-Pyrazol-1-ylmethyl)benzoic acid |
| 0.1 M NaOH | 24 hours | 60°C | 15-25% (if ester present) | Hydrolysis product + Benzoic acid derivative |
| 3% H₂O₂ | 24 hours | Room Temp | 20-30% | 4-(1H-Pyrazol-1-ylmethyl)benzoic acid |
| UV Light (254 nm) | 48 hours | Room Temp | 10-15% | Various photoproducts |
| Heat (Solid State) | 7 days | 80°C | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for a this compound derivative.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Store a known quantity of the solid compound at 80°C for 7 days.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact drug from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar degradants from the less polar parent compound. A typical gradient might be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., determined by a UV scan). A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Visualizations
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Validation & Comparative
Comparative Analysis of (1H-Pyrazol-1-ylmethyl)benzaldehyde Isomers' Biological Activity: A Review of Available Data
The pyrazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in several commercially available drugs.[1][2] Derivatives of pyrazole have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3][4] The versatility of the pyrazole scaffold allows for extensive chemical modifications, making it a privileged structure in the field of drug discovery.[3]
The Critical Role of Isomerism in Biological Activity
The position of substituents on an aromatic ring, known as positional isomerism (ortho, meta, para), can profoundly influence a molecule's biological activity. This is due to several factors:
-
Steric Hindrance: The spatial arrangement of atoms can affect how a molecule fits into the binding site of a biological target, such as an enzyme or receptor.
-
Electronic Effects: The position of a substituent alters the electron distribution within the molecule, which can impact its reactivity and ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.
-
Pharmacokinetics: Isomerism can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its overall efficacy and safety profile.
A comparative study on carbazole aldehyde isomers highlights that reactivity and biological interactions are highly dependent on the position of the formyl group.[5] Similarly, structure-activity relationship (SAR) studies of various pyrazole derivatives consistently show that the nature and position of substituents are critical determinants of their biological potency.[3][6]
Available Data on 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde
While a comparative analysis is not available, information on the ortho isomer, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde, can be found. It is recognized as a versatile compound in organic synthesis and medicinal chemistry.[7] Its structure, featuring a biologically active pyrazole ring and a reactive benzaldehyde moiety, makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.[7] Researchers utilize this compound to explore enzyme interactions and biological pathways, aiding in the discovery of new therapeutic targets.[7]
Hypothetical Workflow for Comparative Analysis
To conduct the requested comparative analysis, a systematic experimental workflow would be necessary. This would involve the synthesis of all three isomers, followed by a series of biological assays to determine their activity profiles.
Conclusion
A detailed comparative guide on the biological activity of this compound isomers cannot be provided due to a lack of specific experimental data in the public domain. The available literature underscores the general importance of the pyrazole scaffold in medicinal chemistry and the critical influence of isomerism on biological activity. The ortho-isomer, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde, is known as a valuable synthetic intermediate.[7] A conclusive analysis of the relative potencies and mechanisms of action of the ortho, meta, and para isomers would necessitate their synthesis and subsequent evaluation through a rigorous biological screening program as outlined in the hypothetical workflow. This represents a clear research opportunity to further explore the structure-activity relationships of this class of compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Elucidating the Structure-Activity Relationship of Pyrazole-Based Compounds: A Comparative Overview
While a specific, detailed structure-activity relationship (SAR) study on 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde derivatives is not extensively available in the public domain, a broader analysis of related pyrazole-containing compounds provides valuable insights for researchers and drug development professionals. This guide synthesizes available data on various pyrazole derivatives to infer potential SAR trends and guide future research on the target scaffold.
The pyrazole nucleus is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of the pyrazole ring allows for substitutions at various positions, significantly influencing the compound's biological profile. This comparative guide will explore the SAR of different classes of pyrazole derivatives to extrapolate potential structure-activity trends relevant to this compound analogs.
General Structure of Pyrazole Derivatives
The core structure of the compounds under discussion features a pyrazole ring linked to a benzaldehyde moiety via a methylene bridge. Modifications on both the pyrazole and the phenyl rings can drastically alter the biological activity.
Figure 1: General chemical structure of this compound derivatives.
Antimicrobial Activity: Key Structural Insights
Studies on various pyrazole derivatives have revealed important structural features for antimicrobial activity. For instance, the introduction of electron-withdrawing groups on a phenyl ring attached to the pyrazole core often enhances antibacterial and antifungal efficacy.
One study on pyrazole clubbed imino phenyl derivatives highlighted that compounds with electron-withdrawing groups like bromo, nitro, and hydroxy groups on the phenyl ring showed excellent activity against various bacterial strains.[3] This was superior to derivatives containing electron-donating groups such as methoxy and ethoxy.[3]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Representative Pyrazole Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | S. aureus | E. coli | A. niger | Reference |
| 4c | 4-Br | Active | Active | 0.2 | [3] |
| 4f | 4-NO2 | Active | Active | 0.2 | [3] |
| 4a | H | Inactive | Inactive | - | [3] |
| 4e | 4-OC2H5 | Inactive | Inactive | - | [3] |
| Standard | Ciprofloxacin/Fluconazole | - | - | - | [3] |
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum: Bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Figure 2: Workflow for antimicrobial screening using the broth microdilution method.
Anticancer Activity: Emerging SAR Trends
The anticancer potential of pyrazole derivatives has been a significant area of research. Various modifications to the pyrazole scaffold have led to compounds with potent activity against different cancer cell lines.[1][2] While specific data for this compound derivatives is limited, general SAR principles from other pyrazole-based anticancer agents can be considered.
For instance, the substitution pattern on the N1-phenyl ring and the C3-phenyl ring of the pyrazole core plays a crucial role in cytotoxicity. A review on the anticancer activity of pyrazole derivatives suggests that the presence of specific substituents can lead to interactions with various biological targets, including kinases and tubulin.[2]
Signaling Pathways
The biological activity of pyrazole derivatives is often attributed to their interaction with specific signaling pathways. For example, some pyrazole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR).
References
Comparative Guide to the In Vitro Anticancer Activity of Pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of pyrazole-based analogs. While direct analogs of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde are not extensively documented in publicly available research, this guide focuses on structurally related pyrazole derivatives that feature a substituted phenyl group, a common motif in anticancer drug discovery. The data presented herein is collated from various scientific publications to offer a comparative overview of their cytotoxic potential against several human cancer cell lines.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of various pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Pyrazole-linked Benzothiazole-Naphthol Derivatives | ||||
| Compound 4j | HeLa (Cervical Cancer) | 4.63 | Doxorubicin | - |
| Compound 4k | HeLa (Cervical Cancer) | 5.54 | Doxorubicin | - |
| Compound 4l | HeLa (Cervical Cancer) | 5.21 | Doxorubicin | - |
| Series 2: Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | ||||
| Compound 10b | MCF-7 (Breast Cancer) | 12 | Doxorubicin | 0.46 |
| Compound 10d | MCF-7 (Breast Cancer) | 12 | Doxorubicin | 0.46 |
| Compound 10e | MCF-7 (Breast Cancer) | 11 | Doxorubicin | 0.46 |
| Series 3: Thiazole-Conjugated Pyrazole Derivatives | ||||
| Compound IVc | MCF-7 (Breast Cancer) | 126.98 | 5-Fluorouracil | 69.64 |
| Series 4: Pyrazole Benzothiazole Hybrids | ||||
| Compound 25 | HT29 (Colon Cancer) | 3.17 | Axitinib | - |
| Compound 25 | PC3 (Prostate Cancer) | 4.21 | Axitinib | - |
| Compound 25 | A549 (Lung Cancer) | 5.86 | Axitinib | - |
| Compound 25 | U87MG (Glioblastoma) | 6.77 | Axitinib | - |
Experimental Protocols
The in vitro cytotoxicity of the pyrazole analogs is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cells are seeded in 96-well microtiter plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The pyrazole analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive the medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, the mitochondrial reductase enzymes in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer. The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by pyrazole analogs.
Caption: Simplified EGFR signaling pathway and inhibition by pyrazole analogs.
The following diagram illustrates the general experimental workflow for assessing the in vitro anticancer activity of the pyrazole analogs.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
comparison of antibacterial efficacy of pyrazole-benzaldehydes with standard antibiotics
For Immediate Release
A comprehensive review of recent research indicates that pyrazole-benzaldehyde derivatives exhibit significant antibacterial efficacy, in some cases surpassing the activity of standard antibiotics against a range of pathogenic bacteria. These findings, detailed in multiple peer-reviewed studies, highlight the potential of this class of compounds in the development of new antimicrobial therapies to combat the growing threat of antibiotic resistance.
Researchers, scientists, and drug development professionals will find the following guide a valuable resource, providing a comparative analysis of the antibacterial performance of various pyrazole-benzaldehyde derivatives against commonly used antibiotics. The data is supported by detailed experimental protocols and a visual representation of the testing workflow.
Comparative Analysis of Antibacterial Efficacy
The antibacterial activity of synthesized pyrazole-benzaldehyde derivatives has been rigorously evaluated, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays. These studies consistently demonstrate the potent antibacterial properties of these compounds against both Gram-positive and Gram-negative bacteria.
Data Summary
The following table summarizes the quantitative data from various studies, comparing the MIC values and zones of inhibition of different pyrazole-benzaldehyde derivatives with standard antibiotics.
| Compound/Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole-Benzaldehyde Derivatives | ||||
| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | - | [1] |
| Bacillus subtilis | 62.5 - 125 | - | [1] | |
| Klebsiella pneumoniae | 62.5 - 125 | - | [1] | |
| Escherichia coli | 125 | - | [1] | |
| Compound 3 | Escherichia coli | 0.25 | - | [2] |
| Compound 4 | Streptococcus epidermidis | 0.25 | - | [2] |
| Pyrazole-fused diterpenoid (30) | Staphylococcus aureus | 0.71 | - | [3] |
| Imidazo-pyridine substituted pyrazole (18) | Escherichia coli | 15.6 | - | [3] |
| Klebsiella pneumoniae | 3.91 | - | [3] | |
| Standard Antibiotics | ||||
| Chloramphenicol | Staphylococcus aureus | >125 | - | [1] |
| Bacillus subtilis | >125 | - | [1] | |
| Klebsiella pneumoniae | >125 | - | [1] | |
| Escherichia coli | 125 | - | [1] | |
| Ciprofloxacin | Escherichia coli | 0.5 | - | [2] |
| Streptococcus epidermidis | 4 | - | [2] | |
| Ampicillin | Bacillus subtilis | 250 | - | [4] |
| Norfloxacin | Bacillus subtilis | 100 | - | [4] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the antibacterial efficacy of pyrazole-benzaldehyde derivatives and standard antibiotics was conducted following standardized and widely accepted methodologies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until the turbidity reached a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[5] The culture was then diluted to a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized pyrazole-benzaldehyde derivatives and standard antibiotics were dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the test compounds and standard antibiotics were prepared in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Agar Disc Diffusion Assay (Kirby-Bauer Method)
This method is used to qualitatively assess the susceptibility of bacteria to antimicrobial agents.[6][7]
Procedure:
-
Preparation of Agar Plates: Mueller-Hinton agar plates were prepared and allowed to solidify.
-
Inoculation: A standardized bacterial inoculum (0.5 McFarland standard) was uniformly swabbed onto the entire surface of the agar plates.
-
Application of Discs: Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds or standard antibiotics. These discs were then placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The antibacterial activity was determined by measuring the diameter of the zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the antimicrobial agent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial efficacy of pyrazole-benzaldehyde derivatives.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. UpToDate 2018 [doctorabad.com]
- 7. mdpi.com [mdpi.com]
In Silico Analysis: A Comparative Guide to the Molecular Docking of Pyrazole-Benzaldehyde Derivatives with Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. The functionalization of this heterocyclic core, for instance with a benzaldehyde moiety, offers a versatile platform for the design of novel therapeutic agents. This guide provides a comparative overview of molecular docking studies on pyrazole-benzaldehyde derivatives and structurally related compounds against key therapeutic targets. While direct molecular docking data for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is limited in the public domain, this guide leverages available data on analogous compounds to provide insights into its potential bioactivity and a framework for future in silico investigations.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the molecular docking results for various pyrazole derivatives against prominent therapeutic targets implicated in cancer, inflammation, and bacterial infections. This data, extracted from multiple independent studies, offers a comparative landscape of the binding affinities of these compounds.
Table 1: Molecular Docking Scores of Pyrazole Derivatives against Anticancer Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Pyrazole-linked Pyrazoline (6h) | EGFR Kinase | - | Hinge region of ATP binding site | [1] |
| Pyrazole-linked Pyrazoline (6j) | EGFR Kinase | - | Hinge region of ATP binding site | [1] |
| Pyrazole Hybrid Chalcone (5o) | Tubulin (3E22) | - | Colchicine-binding site | [2][3][4] |
| Pyrazole-Oxindole Conjugate (12b) | Tubulin | - | Colchicine binding pocket | [5] |
| Pyrazole-Oxindole Conjugate (12c) | Tubulin | - | Colchicine binding pocket | [5] |
| Pyrazole-Oxindole Conjugate (12d) | Tubulin | - | Colchicine binding pocket | [5] |
| Pyrazoline Derivative (3q) | Tubulin & VEGFR2 | - | Not specified | [6] |
| Pyrazole Derivative (11) | EGFR & Topo-1 | - | Not specified | [7] |
Table 2: Molecular Docking Scores of Pyrazole Derivatives against Anti-inflammatory Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Pyrazole-Pyridazine Hybrid (5f) | COX-2 | - | Not specified | [8][9] |
| Pyrazole-Pyridazine Hybrid (6f) | COX-2 | - | Not specified | [8][9] |
| Pyrazole Analogue (5u) | COX-2 | -12.907 | Arg120 | [10] |
| Pyrazole Analogue (5s) | COX-2 | -12.24 | Not specified | [10] |
| Pyrazole-Carbaldehyde (4j) | COX-2 | -75.737225 (Binding Energy) | Not specified | [11] |
| Pyrazole-Carbaldehyde (4h) | COX-2 | -75.341679 (Binding Energy) | Not specified | [11] |
Table 3: Molecular Docking Scores of Pyrazole Derivatives against Antibacterial Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Pyrazole Derivative (1c) | DNA Gyrase (4URM) | -9.12 | Not specified | [12] |
| Pyrazole Derivative (3c) | DNA Gyrase (4URM) | -8.12 | Not specified | [12] |
| Pyrazoline Derivative (4h) | Topoisomerase II (1JIJ) | -10.0 | ASP40, GLN174, GLY49, TYR170 | [13][14] |
| Pyrazoline Derivative (4a) | DNA Gyrase Subunit B (1KZN) | -9.1 | Not specified | [14] |
| Pyrazole Schiff Base (8a) | DHFR (1DLS) & DNA Gyrase (2XCT) | - | NH of pyrazole, oxygen of methoxy groups | [15] |
| Pyrazole Schiff Base (9b) | DHFR (1DLS) & DNA Gyrase (2XCT) | - | NH of pyrazole, oxygen of methoxy groups | [15] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a typical workflow for performing molecular docking studies with pyrazole derivatives, based on methodologies reported in the cited literature.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the pyrazole derivative, such as this compound, is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized, and charges are assigned using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking Simulation:
-
A docking software, such as AutoDock, Glide, or GOLD, is used to predict the binding pose and affinity of the ligand within the active site of the protein.
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
The docking algorithm, often a genetic algorithm or a Monte Carlo simulation, is run to generate a series of possible binding poses.
-
These poses are then scored based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding.
-
The docking results can be used to rank a series of compounds and to guide the design of new derivatives with improved binding affinity.
-
Visualizing Molecular Docking and Interaction Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow of a molecular docking study and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
validation of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde as a lead compound for drug discovery
For researchers, scientists, and drug development professionals, the quest for novel lead compounds is a critical starting point in the therapeutic pipeline. This guide provides a comprehensive validation of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde as a promising scaffold for drug discovery by comparing its derivatized analogs against established alternatives across various biological activities.
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The title compound, this compound, serves as a versatile synthetic intermediate, featuring a reactive aldehyde group that allows for extensive derivatization to explore and optimize biological activity.[1][3] While direct biological data for this specific precursor is limited, its true potential is realized through the diverse functionalities that can be introduced, leading to potent and selective drug candidates.
This guide summarizes key experimental data for various analogs derived from pyrazole-benzaldehyde scaffolds, offering a comparative analysis of their performance in preclinical studies. Detailed experimental protocols and visual representations of relevant biological pathways are provided to support further research and development.
Comparative Biological Activity
The following tables summarize the in vitro activity of various pyrazole derivatives, showcasing the potential of the this compound scaffold.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic) | <1 | - | - |
| Derivative B | Pyrazole-substituted sulfonamide | HCT-116 (Colon) | 0.39 ± 0.06 | Doxorubicin | - |
| Derivative C | Pyrazole-substituted sulfonamide | MCF-7 (Breast) | 0.46 ± 0.04 | Doxorubicin | - |
| Derivative D | Pyrazole hydrazide | B16-F10 (Melanoma) | - | - | - |
| Derivative E | Pyrazole hydrazide | MCF-7 (Breast) | - | - | - |
| Derivative F | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | RKO (Colorectal) | 9.9 ± 1.1 | Ascorbic Acid (antioxidant) | >100 |
Data synthesized from multiple sources.[4][5][6]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Derivative Class | In Vivo Model | % Inhibition of Edema | Reference Compound | % Inhibition |
| LQFM-008 | Piperazine-pyrazole | Carrageenan-induced paw edema | Significant at 15 & 30 mg/kg | - | - |
| Compound 13i | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | High | Celecoxib | High |
| Compound 4c | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | - | Potent | Diclofenac Sodium | - |
| Compound 4e | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | - | Potent | Diclofenac Sodium | - |
Data synthesized from multiple sources.[7][8][9]
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 3 | Pyrazole-hydrazinecarboxamide | E. coli | 0.25 | Ciprofloxacin | 0.5 |
| Compound 4 | Pyrazole-hydrazinecarboxamide | S. epidermidis | 0.25 | Ciprofloxacin | 4 |
| Compound 5c | Pyrazole-3-carboxylic acid derivative | B. cereus, S. aureus, E. coli, P. putida | - | - | - |
Data synthesized from multiple sources.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or reference drug (e.g., Diclofenac sodium) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: Workflow for the validation of this compound.
Caption: Inhibition of the mTORC1 signaling pathway by pyrazole derivatives.
Conclusion
The evidence presented in this guide strongly supports the validation of this compound as a valuable lead scaffold in drug discovery. The ease of its derivatization allows for the generation of a diverse chemical library with a broad spectrum of biological activities. The promising anticancer, anti-inflammatory, and antimicrobial data from its analogs highlight the significant potential of this chemical class. Further optimization of these derivatives, guided by the structure-activity relationships suggested in the cited literature, could lead to the development of novel and effective therapeutic agents. Researchers are encouraged to utilize the provided protocols and pathway information to further explore the potential of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. paperpublications.org [paperpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole Derivatives Show Promise in Halting Cancer Cell Growth
A comprehensive analysis of recent studies reveals that pyrazole derivatives are emerging as a significant class of compounds with potent anticancer activity against a variety of cancer cell lines. Researchers have synthesized and tested numerous pyrazole-based molecules, demonstrating their ability to inhibit cancer cell proliferation at micromolar and even nanomolar concentrations. These findings, supported by extensive experimental data, highlight the potential of pyrazole derivatives in the development of new cancer therapies.
The effectiveness of these compounds has been evaluated against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), liver (HepG2), cervical (HeLa), and prostate (PC3) cancers. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been meticulously documented, providing a clear basis for comparing the cytotoxic effects of different pyrazole derivatives.
Comparative Efficacy of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is often compared to established chemotherapy drugs. In numerous studies, novel synthesized pyrazole compounds have exhibited IC50 values comparable or, in some cases, superior to standards like Doxorubicin, Etoposide, and Tamoxifen.[1] This suggests that pyrazole-based compounds could offer a viable alternative or complementary treatment strategy in oncology.
The table below summarizes the IC50 values of selected pyrazole derivatives against various cancer cell lines, as reported in recent literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Indole-pyrazole derivative 33 | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Indole-pyrazole derivative 34 | MCF7 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | Doxorubicin | 0.95 | [1] |
| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | Tamoxifen | 23.31 | [1] |
| 1,4-Benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable | [1] |
| 1,4-Benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable | [1] |
| Fused pyrazole derivative 11 | Various | 0.01 - 0.65 | Etoposide | Superior | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 | 8.21 | - | - | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 | 19.56 | - | - | [1] |
| Pyrazole-based hybrid 31 | A549 | 42.79 | - | - | [1] |
| Pyrazole-based hybrid 32 | A549 | 55.73 | - | - | [1] |
| Isolongifolanone derivative 37 | MCF7 | 5.21 | - | - | [2] |
| 3,4-Diaryl pyrazole derivative 6 | Various | 0.00006 - 0.00025 | - | - | [2] |
| Diphenyl pyrazole-chalcone 6b | HNO-97 | 10 | - | - | [3] |
| Diphenyl pyrazole-chalcone 6d | HNO-97 | 10.56 | - | - | [3] |
| Pyrazolyl-chalcone derivative 7d | MCF7 | 42.6 | Doxorubicin | 48.0 | [4] |
| Pyrazolyl-chalcone derivative 9e | PACA2 | 27.6 | Doxorubicin | 52.1 | [4] |
Understanding the Mechanism of Action
The anticancer effects of pyrazole derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.[1][2][5] Many of these compounds function by inhibiting specific enzymes or proteins that are overactive in cancer cells. Key molecular targets that have been identified include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell division.[1][6]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is associated with increased cell growth and proliferation. Pyrazole derivatives have been shown to inhibit EGFR signaling.[1][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): This receptor plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR, pyrazole compounds can cut off a tumor's blood supply.[1]
-
Tubulin Polymerization: Tubulin is a protein that forms microtubules, which are essential for cell division. Some pyrazole derivatives disrupt microtubule formation, leading to cell death.[1][2][5]
-
PI3 Kinase: This enzyme is part of a signaling pathway that promotes cell survival and growth. Its inhibition by certain pyrazole derivatives can induce apoptosis (programmed cell death).[1]
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of pyrazole derivatives.
Caption: A flowchart outlining the key steps in the synthesis and evaluation of pyrazole derivatives for anticancer activity.
Experimental Protocols: The MTT Assay
A widely used method to assess the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
A generalized protocol for the MTT assay is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This standardized methodology ensures the reproducibility and comparability of results across different studies.
The following diagram illustrates the signaling pathway of an EGFR inhibitor, a common mechanism for pyrazole derivatives.
Caption: Inhibition of the EGFR signaling cascade by a pyrazole derivative, preventing downstream activation of cell proliferation and survival pathways.
Future Directions
The promising results from in vitro studies have paved the way for further investigation into the therapeutic potential of pyrazole derivatives. Future research will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as to improve their pharmacological properties for in vivo applications. Preclinical studies in animal models are a crucial next step to evaluate the efficacy and safety of these compounds before they can be considered for clinical trials in human cancer patients. The versatility of the pyrazole scaffold continues to make it an attractive starting point for the design of novel and effective anticancer agents.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Pyrazole-Based Inhibitors: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. This guide provides a comparative analysis of pyrazole-based inhibitors against existing drugs in key therapeutic areas: inflammation, cancer, and hematological malignancies. We delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols.
Cyclooxygenase-2 (COX-2) Inhibitors: A Look at Celecoxib
The pyrazole-based selective COX-2 inhibitor, Celecoxib, offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting the COX-2 enzyme, which is induced during inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal cytoprotection.[1] This selectivity aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen and diclofenac.[2][3]
Comparative Efficacy and Safety
Clinical studies have demonstrated that celecoxib is as effective as traditional NSAIDs in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3][4] A key differentiator lies in its gastrointestinal safety profile.
| Drug Class | Drug | Key Efficacy Findings | Key Safety Findings |
| Pyrazole-Based COX-2 Inhibitor | Celecoxib | Efficacy comparable to diclofenac and ibuprofen for pain and inflammation in rheumatoid and osteoarthritis.[3][4][5] | Significantly lower incidence of gastroduodenal ulcers compared to diclofenac (4% vs. 15%).[4][6] Lower rates of gastrointestinal adverse events leading to withdrawal compared to diclofenac (6% vs. 16%).[4][6] In the PRECISION trial, the risk of gastrointestinal events was significantly lower with celecoxib than with naproxen or ibuprofen.[7] |
| Traditional NSAIDs | Diclofenac | Efficacy comparable to celecoxib for pain and inflammation in rheumatoid arthritis.[3][4] | Higher incidence of gastroduodenal ulcers (15%).[4][6] Higher rate of withdrawal due to gastrointestinal adverse events (16%).[4][6] |
| Traditional NSAIDs | Ibuprofen | Efficacy in pain management. | In the PRECISION trial, celecoxib showed a lower risk of major adverse cardiac events and renal events compared to ibuprofen in osteoarthritis patients.[5] |
| Traditional NSAIDs | Naproxen | Efficacy in pain management. | In the PRECISION trial, celecoxib showed a lower risk of gastrointestinal events compared to naproxen.[5] |
Mechanism of Action: COX-2 Inhibition
The following diagram illustrates the arachidonic acid pathway and the specific point of intervention for COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay Buffer
Procedure:
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-incubate the enzymes with various concentrations of the test compound or vehicle control in a 96-well plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), terminate the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10]
Janus Kinase (JAK) Inhibitors: The Rise of Pyrazole-Based Molecules
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling involved in inflammation and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[11][12] Pyrazole-based JAK inhibitors, such as Ruxolitinib, have demonstrated significant clinical benefit.
Comparative Efficacy and Selectivity
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[13] Its efficacy in myelofibrosis has been established in clinical trials. Newer JAK inhibitors offer varying selectivity profiles.
| Drug | Target Selectivity | Key Efficacy Findings (Myelofibrosis) |
| Ruxolitinib (Pyrazole-based) | JAK1/JAK2 | In the COMFORT-II trial, 28% of patients achieved a ≥35% reduction in spleen volume at 48 weeks, compared to 0% with the best available therapy.[14] Showed improvement in overall quality-of-life and reduction in symptoms.[14] |
| Fedratinib | JAK2/FLT3 | An effective first-line or second-line agent for patients with platelet counts ≥ 50 × 109/L.[11] |
| Pacritinib | JAK2/FLT3/IRAK1 | Preferred for patients with platelet counts < 50 × 109/L.[11] |
| Tofacitinib | Pan-JAK (primarily JAK1/JAK3) | Approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[12] |
| Baricitinib | JAK1/JAK2 | Approved for rheumatoid arthritis.[12] |
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
The diagram below illustrates the JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.
Experimental Protocol: In Vitro JAK Kinase Assay
Objective: To determine the IC50 of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP
-
Test compound (e.g., Ruxolitinib)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Enzyme/Substrate Mixture: Prepare a solution containing the JAK enzyme and the peptide substrate in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compound or DMSO (control) to the wells of a microplate.
-
Reaction Initiation: Add the enzyme/substrate mixture to each well, followed by the addition of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[15][16][17][18]
BCR-ABL Inhibitors: A New Generation of Pyrazole-Based Compounds
The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[19] While imatinib, the first-generation BCR-ABL inhibitor, revolutionized CML treatment, resistance, often due to mutations in the ABL kinase domain, remains a challenge.[20][21] Pyrazole-based inhibitors like Ponatinib and the STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor Asciminib represent significant advancements.
Comparative Potency and Clinical Efficacy
Ponatinib is a pan-BCR-ABL inhibitor effective against the T315I mutation, which confers resistance to most other TKIs.[22] Asciminib offers a novel mechanism of action by binding to the myristoyl pocket of the ABL kinase, leading to allosteric inhibition.[23]
| Drug | Target/Mechanism | IC50 (Wild-Type BCR-ABL) | IC50 (T315I mutant) | Key Clinical Findings |
| Ponatinib (Pyrazole-based) | Pan-BCR-ABL Inhibitor | 0.37 - 2 nM[22] | 2 - 11 nM[22] | Effective in CML patients with the T315I mutation.[22] |
| Asciminib | STAMP Inhibitor (Allosteric) | 0.45 - 5 nM[22] | 20 - 40 nM[22] | ASCEMBL trial: Superior major molecular response (MMR) rate at 24 weeks compared to Bosutinib (25.5% vs 13.2%).[24][25][26] Favorable safety profile with fewer discontinuations due to adverse events compared to Bosutinib (5.1% vs 21.1%).[25][26] |
| Imatinib | BCR-ABL Inhibitor (ATP-competitive) | 25 - 100 nM[22] | >10,000 nM[22] | First-line treatment for CML. |
| Nilotinib | BCR-ABL Inhibitor (ATP-competitive) | 20 - 30 nM[22] | >10,000 nM[22] | More potent than imatinib against wild-type BCR-ABL. |
| Dasatinib | BCR-ABL/SRC Family Kinase Inhibitor | 0.6 - 1 nM[22] | >1,000 nM[22] | Active against many imatinib-resistant mutations. |
| Bosutinib | BCR-ABL/SRC Family Kinase Inhibitor | 1.2 - 20 nM[22] | >1,000 nM[22] | Used in patients resistant or intolerant to prior therapy. |
Mechanism of Action: BCR-ABL Inhibition
The following diagram illustrates the distinct mechanisms of action of ATP-competitive and allosteric BCR-ABL inhibitors.
Experimental Protocol: In Vitro BCR-ABL Kinase Assay
Objective: To determine the IC50 of a test compound against BCR-ABL kinase.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Abl-specific peptide substrate (e.g., GST-CrkL)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Test compound (e.g., Ponatinib, Asciminib)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or antibody-based detection)
Procedure:
-
Compound Dilution: Prepare a range of concentrations of the test compound.
-
Reaction Mixture: In a microtiter plate, combine the BCR-ABL enzyme, the peptide substrate, and the test compound in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity. For non-radioactive methods, an antibody specific to the phosphorylated substrate can be used in an ELISA-like format.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[2][27][28]
Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle with Pyrazole Scaffolds
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery, including cyclin-dependent kinases (CDKs).[29] Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK4/6, which are crucial for the G1-S phase transition.
Comparative Potency and Selectivity
Several CDK4/6 inhibitors are approved for the treatment of HR+/HER2- breast cancer. While not all are pyrazole-based, they provide a benchmark for comparison. Abemaciclib, for instance, has a distinct chemical structure and a different selectivity profile compared to Palbociclib and Ribociclib.
| Drug | Target Selectivity | IC50 (CDK4) | IC50 (CDK6) | Key Differentiating Features |
| Palbociclib | CDK4/6 | 9–11 nM[30] | 15 nM[30] | Similar potency against CDK4 and CDK6. |
| Ribociclib | CDK4/6 | 10 nM[30] | 39 nM[30] | More potent against CDK4 than CDK6.[31] |
| Abemaciclib | CDK4/6 (also inhibits other CDKs) | 2 nM[30] | 9.9 nM[30] | 14 times more potent against CDK4 than CDK6.[31] Also shows activity against CDK2, CDK9, and others, which may contribute to its distinct efficacy and toxicity profile, including gastrointestinal side effects.[31] |
Mechanism of Action: CDK4/6-Rb Pathway Inhibition
The following diagram illustrates the role of CDK4/6 in cell cycle progression and its inhibition by targeted therapies.
Experimental Protocol: Cell-Based CDK Inhibition Assay (Proliferation Assay)
Objective: To determine the effect of a CDK inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line with an intact Rb pathway (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound (e.g., Palbociclib)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS)
-
Microplates (96-well)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol. This reagent typically measures a marker of cell viability, such as ATP content.
-
Data Acquisition: Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of proliferation. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of proliferation against the log of the compound concentration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ipindexing.com [ipindexing.com]
- 4. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consultant360.com [consultant360.com]
- 6. Celecoxib vs. Diclofenac in Rheumatoid Arthritis | AAFP [aafp.org]
- 7. Celecoxib showed superior cardiovascular safety over Ibuprofen and Naproxen | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patientpower.info [patientpower.info]
- 14. JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiorenal risk of celecoxib compared with naproxen or ibuprofen in arthritis patients: insights from the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. ashpublications.org [ashpublications.org]
- 22. benchchem.com [benchchem.com]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. Comparing Asciminib With Bosutinib in Patients With Chronic-Phase Chronic Myeloid Leukemia | Docwire News [docwirenews.com]
- 25. Asciminib Superior to Bosutinib in Chronic-Phase CML - Oncology Practice Management [oncpracticemanagement.com]
- 26. Study Finds Asciminib Safer, More Effective Than Bosutinib in Chronic-Phase CML - The ASCO Post [ascopost.com]
- 27. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences | springermedizin.de [springermedizin.de]
- 31. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of the expected spectroscopic data for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. By comparing its anticipated spectral characteristics with those of analogous structures, this guide offers a valuable resource for the verification of its chemical identity.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. These comparisons are crucial for identifying the key structural motifs of the target compound.
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) in Analogous Compounds |
| Aldehyde (-CHO) | ~9.9 - 10.2 (singlet) | 4-Methylbenzaldehyde: 9.96 (s)[3]; 4-Nitrobenzaldehyde: 10.17 (s)[3] |
| Benzene Ring (ortho to -CHO) | ~7.8 - 8.0 (doublet) | 4-Methylbenzaldehyde: 7.77 (d)[3]; 4-Nitrobenzaldehyde: 8.09 (d)[3] |
| Benzene Ring (meta to -CHO) | ~7.3 - 7.5 (doublet) | 4-Methylbenzaldehyde: 7.33 (d)[3]; 4-Nitrobenzaldehyde: 8.41 (d)[3] |
| Methylene (-CH₂-) | ~5.4 - 5.6 (singlet) | N-methyl pyrazole: ~3.9 (s, for N-CH₃)[4] |
| Pyrazole Ring (H3) | ~7.5 - 7.7 (doublet) | 1-Methylpyrazole: ~7.5 (d)[4] |
| Pyrazole Ring (H5) | ~7.4 - 7.6 (doublet) | 1-Methylpyrazole: ~7.4 (d)[4] |
| Pyrazole Ring (H4) | ~6.2 - 6.4 (triplet) | 1-Methylpyrazole: ~6.2 (t)[4] |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) in Analogous Compounds |
| Aldehyde (C=O) | ~190 - 193 | 4-Methylbenzaldehyde: 192.6[3]; 4-Nitrobenzaldehyde: 190.4[3] |
| Benzene Ring (C-CHO) | ~135 - 138 | 4-Methylbenzaldehyde: 136.5[3]; 4-Nitrobenzaldehyde: 140.1[3] |
| Benzene Ring (C-CH₂) | ~140 - 143 | Toluene: 137.9 |
| Benzene Ring (ortho to -CHO) | ~129 - 131 | 4-Methylbenzaldehyde: 130.0[3]; 4-Nitrobenzaldehyde: 130.5[3] |
| Benzene Ring (meta to -CHO) | ~127 - 129 | 4-Methylbenzaldehyde: 128.9[3]; 4-Nitrobenzaldehyde: 124.3[3] |
| Methylene (-CH₂) | ~50 - 55 | - |
| Pyrazole Ring (C3) | ~138 - 140 | 1-Methylpyrazole: ~138.7[4] |
| Pyrazole Ring (C5) | ~129 - 131 | 1-Methylpyrazole: ~129.2[4] |
| Pyrazole Ring (C4) | ~105 - 107 | 1-Methylpyrazole: ~105.4[4] |
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Analogous Compounds |
| C=O Stretch (Aldehyde) | ~1690 - 1710 | Benzaldehyde derivatives: ~1700[5] |
| C-H Stretch (Aldehyde) | ~2820 - 2850 and ~2720 - 2750 (two bands) | Benzaldehyde: ~2820 and ~2740 |
| C=C Stretch (Aromatic) | ~1600 and ~1475 | Benzaldehyde derivatives: ~1600-1450[6] |
| C-N Stretch (Pyrazole) | ~1300 - 1350 | Pyrazole derivatives: Characteristic absorptions in this region. |
| =C-H Bending (Aromatic) | ~810 - 840 (para-disubstituted) | p-Substituted benzaldehydes show strong bands in this region. |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value for this compound | Observed Fragmentation Patterns in Analogous Compounds |
| Molecular Ion (M⁺) | m/z = 186.21 | The molecular ion peak is expected to be prominent. |
| Key Fragments | m/z = 185 (M-H)⁺m/z = 157 (M-CHO)⁺m/z = 118 (C₈H₈N)⁺m/z = 91 (C₇H₇)⁺ (tropylium ion)m/z = 68 (C₃H₄N₂)⁺ (pyrazole ring) | Benzaldehydes typically show fragments corresponding to the loss of -H and -CHO.[7] The tropylium ion is a common fragment for benzyl derivatives. |
Experimental Protocols
Accurate spectroscopic analysis requires standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing insights into its connectivity and structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[8] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[8]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to one peak per unique carbon atom.[10]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).[12]
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.[13]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14] Further dilute this solution to the low µg/mL or ng/mL range.[14]
-
Instrumentation: Employ a mass spectrometer, commonly with an electrospray ionization (ESI) source for polar molecules or an electron ionization (EI) source for volatile, thermally stable compounds.[1]
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
The molecules are ionized and then accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.[15]
-
Workflow for Spectroscopic Analysis
The logical progression of experiments for structural confirmation is essential for an efficient and accurate analysis.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
By following the detailed protocols and comparing the acquired data with the reference values provided in this guide, researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mse.washington.edu [mse.washington.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are well-suited for the quantitative analysis of this compound.[3][4][5][6] Spectroscopic methods, essential for structural elucidation and identity confirmation, are also briefly covered as complementary techniques.
Comparative Overview of Analytical Techniques
A summary of the most promising analytical techniques for the quantitative analysis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is presented below.
| Technique | Principle | Typical Detection | Advantages | Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | UV-Vis (DAD/PDA) | High sensitivity, specificity, and suitability for non-volatile and thermally labile compounds.[4] | Potential for longer run times compared to GC. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution, speed, and suitability for volatile and thermally stable compounds.[3][7][8] | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Spectroscopic Methods (NMR, IR, MS) | Interaction of the molecule with electromagnetic radiation or ionization to provide structural information. | N/A | Provide detailed structural confirmation and purity assessment.[9][10] | Not typically used for quantitative analysis in a validated method context without significant calibration. |
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for HPLC and GC methods, adapted from validated procedures for similar compounds. These protocols should be optimized and validated for the specific analysis of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is based on a validated procedure for a pyrazoline derivative and is expected to be a suitable starting point.[4]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent[4] |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 ± 2°C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of this compound (likely around 254 nm or 280 nm) |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working standards by diluting the stock solution to a series of concentrations for linearity assessment.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters (based on ICH guidelines): [4]
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference.
-
Linearity: Analyze a minimum of five concentrations of the standard to establish a linear relationship between concentration and peak area (r² > 0.99).[4]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or placebo matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC)
This method is adapted from validated procedures for benzaldehyde and related compounds.[3][7][8]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Capillary column such as DB-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent[3] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate[3][7] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min (to be optimized) |
| Detector Temperature | FID: 300°C; MS Transfer Line: 280°C |
| Injection Volume | 1 µL (split or splitless mode to be optimized) |
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare working standards by diluting the stock solution.
-
Dissolve the sample in the same solvent.
-
An internal standard (e.g., a structurally similar compound with a distinct retention time) is recommended for improved accuracy.
Validation Parameters (based on ICH guidelines):
-
Specificity: Analyze a blank and the analyte to ensure no interfering peaks.
-
Linearity: Analyze a series of concentrations to establish a linear range.
-
Accuracy: Perform recovery studies.
-
Precision: Assess repeatability and intermediate precision.
-
LOD and LOQ: Determine experimentally.
Workflow Diagrams
The following diagrams illustrate the typical workflows for method development and sample analysis using HPLC and GC.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, a versatile building block in synthetic and medicinal chemistry.[1] The following procedural guidance is designed to build confidence and ensure best practices in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or a face shield.[2][3] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[3] | To avoid skin contact which can cause irritation.[2] |
| Respiratory Protection | NIOSH (US) or EN 143 (EU) approved particle respirator. | To be used if dust formation is likely or ventilation is inadequate to prevent respiratory irritation.[2] |
| Body Protection | Laboratory coat and appropriate protective clothing.[2] | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
-
Before handling, inspect all PPE for integrity.
2. Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[2][3]
-
Use a spatula or other appropriate tool for transferring the solid.
-
If dissolving, add the solid to the solvent slowly while stirring.
3. Reaction Setup and Monitoring:
-
Keep all containers tightly closed when not in use.[3]
-
If heating the compound or its solution, use a controlled heating source and monitor the reaction closely.
4. Post-Handling and Decontamination:
-
Wash hands thoroughly with soap and water after handling the compound.[2][3]
-
Clean the work area and any contaminated equipment.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[3]
Storage and Disposal Plan
Storage:
-
Keep the container tightly closed to prevent contamination and degradation.[3]
Disposal:
-
Dispose of the compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Collect waste material in suitable, closed containers for disposal.[2]
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
